molecular formula C38H48Br2ClN9O5 B1663506 Olcegepant hydrochloride

Olcegepant hydrochloride

Katalognummer: B1663506
Molekulargewicht: 906.1 g/mol
InChI-Schlüssel: GJAWDDNZNYEKMO-XWIRJDCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olcegepant hydrochloride is the first potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor with IC50 of 0.03 nM and with a Ki of 14.4 pM for human CGRP.

Eigenschaften

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWDDNZNYEKMO-XWIRJDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Br2ClN9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Olcegepant Hydrochloride: A Technical Guide to its CGRP Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of olcegepant (B1677202) hydrochloride for the Calcitonin Gene-Related Peptide (CGRP) receptor. Olcegepant (also known as BIBN4096BS) is a potent and selective, non-peptide CGRP receptor antagonist that has been instrumental in the validation of CGRP as a target for migraine therapy. This document details the quantitative binding data, the experimental protocols used to determine these values, and the associated signaling pathways.

Core Data Presentation: Quantitative Binding Affinity of Olcegepant

The binding affinity of olcegepant for the CGRP receptor has been determined through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates olcegepant's high affinity and selectivity for the human CGRP receptor.

Species/Cell LineReceptor TypeLigand/RadioligandAssay TypeAffinity MetricValue (nM)Reference
Human (SK-N-MC cells)CGRP ReceptorOlcegepant / 125I-hCGRPCompetition BindingKi0.0144[1][2][3]
HumanCGRP1 ReceptorOlcegepantFunctional AssayIC500.03[3][4][5][6]
RatCGRP ReceptorOlcegepantFunctional AssayIC506.4[2][6]
Rat (spleen)CGRP ReceptorOlcegepant / 125I-CGRPCompetition BindingKi3.4[1]

Note: The Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The relationship between these two values is defined by the Cheng-Prusoff equation.

Experimental Protocols: Determining Binding Affinity

The high-affinity binding of olcegepant to the CGRP receptor is typically quantified using competitive radioligand binding assays. Below is a detailed methodology based on commonly cited experiments.

Radioligand Competition Binding Assay Using SK-N-MC Cell Membranes

This protocol outlines the determination of the inhibition constant (Ki) of olcegepant by measuring its ability to displace a radiolabeled CGRP ligand from its receptor on membranes isolated from human neuroblastoma SK-N-MC cells, which endogenously express the human CGRP receptor.

a) Membrane Preparation:

  • Cell Culture: Human SK-N-MC cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: Once confluent, the cells are washed with phosphate-buffered saline (PBS) and harvested.

  • Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay). The prepared membranes are aliquoted and stored at -80°C until use.

b) Binding Assay:

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.2% bovine serum albumin (BSA).

  • Reaction Mixture: The assay is performed in a 96-well plate format with a final volume of 200-250 µL. Each well contains:

    • SK-N-MC cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of radioligand, typically [125I]-hCGRP (human calcitonin gene-related peptide), at a concentration near its Kd value.

    • Varying concentrations of unlabeled olcegepant hydrochloride (the competitor).

  • Incubation: The plates are incubated for a sufficient period to reach equilibrium (e.g., 60-120 minutes) at room temperature or 30°C with gentle agitation.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

c) Data Analysis:

  • IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of olcegepant. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CGRP receptor signaling pathway and the workflow of the competitive binding assay.

CGRP_Signaling_Pathway CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds & Activates Olcegepant Olcegepant Olcegepant->Receptor Binds & Blocks G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_GTP->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription (e.g., for pain signaling) pCREB->Gene_Transcription Modulates

Caption: CGRP Receptor Signaling Pathway.

Binding_Assay_Workflow start Start prepare_membranes Prepare SK-N-MC Cell Membranes start->prepare_membranes setup_assay Set up 96-well Plate: Membranes + [125I]-CGRP + Variable [Olcegepant] prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Gamma Counter) wash->count analyze Analyze Data: - Plot % Inhibition vs. [Olcegepant] - Determine IC50 - Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This compound exhibits exceptionally high binding affinity for the human CGRP receptor, acting as a potent and selective antagonist. The quantitative data, primarily derived from radioligand binding assays with SK-N-MC cells, underscores its utility as a pharmacological tool and a foundational molecule in the development of anti-migraine therapeutics. The methodologies detailed herein provide a framework for the continued investigation of CGRP receptor antagonists, and the signaling pathway diagram offers a visual representation of the mechanism through which these antagonists exert their effects.

References

The Genesis of a New Migraine Therapy: A Technical Overview of BIBN 4096 BS (Olcegepant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the discovery and development history of BIBN 4096 BS, also known as olcegepant (B1677202), the first non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist. We will delve into the preclinical and clinical data that established the proof-of-concept for this therapeutic class in the acute treatment of migraine, presenting key quantitative findings in structured tables, detailing experimental methodologies, and illustrating critical pathways and processes through diagrams.

Discovery and Rationale: Targeting CGRP

The discovery of BIBN 4096 BS was rooted in the growing understanding of the role of CGRP in the pathophysiology of migraine. CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is released from trigeminal sensory neurons.[1][2] Elevated levels of CGRP were observed during migraine attacks, and infusion of CGRP could trigger migraine-like headaches, suggesting that antagonizing its receptor could be a viable therapeutic strategy.[3][4]

Researchers at Boehringer Ingelheim initiated a high-throughput screening campaign that led to the identification of dipeptide-like compounds with weak inhibitory activity at the CGRP receptor.[1] Through a process of lead optimization, BIBN 4096 BS emerged as a highly potent and selective antagonist for the human CGRP receptor.[1]

Preclinical Pharmacology

BIBN 4096 BS demonstrated a remarkable affinity and selectivity for the primate CGRP receptor in vitro.[1] Its development marked a significant step forward, offering a potential treatment for migraine without the vasoconstrictive effects associated with triptans, the standard of care at the time.[5][6]

In Vitro Characterization

Binding Affinity and Selectivity:

BIBN 4096 BS exhibited picomolar affinity for the human CGRP receptor.[1][7] Notably, it showed significant species selectivity, with a much higher affinity for primate receptors compared to those of rodents.[1] The compound was highly selective, showing no significant affinity for a panel of 75 other receptors and enzymes, including those for related peptides like calcitonin, amylin, and adrenomedullin.[1]

Table 1: In Vitro Affinity of BIBN 4096 BS

ParameterSpeciesValueReference
K_iHuman14.4 ± 6.3 pM[1][7]
IC_50Human0.03 nM[7]
IC_50Rat6.4 nM

Functional Antagonism:

In functional assays, BIBN 4096 BS acted as a competitive antagonist, effectively blocking CGRP-induced relaxation in isolated human temporal and cerebral arteries.[7][8] This provided direct evidence of its ability to counteract the vasodilatory effects of CGRP in relevant human tissues.

In Vivo Studies

Preclinical in vivo experiments further validated the potential of BIBN 4096 BS. In a key study using marmoset monkeys, intravenous administration of BIBN 4096 BS dose-dependently inhibited the increase in facial blood flow caused by stimulation of the trigeminal ganglion, a model for neurogenic vasodilation.[1]

Table 2: In Vivo Efficacy of BIBN 4096 BS in Marmosets

Dose (i.v.)Inhibition of Neurogenic VasodilationReference
~3 µg/kg50%[1]
30 µg/kgAlmost complete blockade[1]

Importantly, BIBN 4096 BS did not show any intrinsic effects on basal blood pressure or heart rate at doses up to 1 mg/kg, highlighting its lack of vasoconstrictor activity.[1]

Clinical Development: Proof-of-Concept in Humans

The promising preclinical profile of BIBN 4096 BS led to its investigation in clinical trials for the acute treatment of migraine. A landmark Phase IIa multicenter, double-blind, randomized, placebo-controlled trial provided the first clinical evidence of the efficacy of a CGRP receptor antagonist.[3][9]

Phase IIa Clinical Trial

Methodology:

126 patients with acute migraine (with or without aura) were enrolled.[3][10] The study employed a group-sequential adaptive treatment-assignment design to minimize patient exposure to placebo and less effective doses.[3][9] Participants received a single 10-minute intravenous infusion of placebo or BIBN 4096 BS at doses ranging from 0.25 mg to 10 mg.[3][10] The primary endpoint was the response rate at 2 hours, defined as a reduction in headache severity from moderate or severe to mild or no pain.[3]

Results:

The 2.5 mg dose was identified as the most effective, with a response rate of 66% compared to 27% for placebo (P=0.001).[3][9] The drug also demonstrated superiority over placebo for most secondary endpoints, including pain-free rates at 2 hours, sustained response over 24 hours, and improvement in associated symptoms like nausea, photophobia, and phonophobia.[3][11] The onset of a meaningful effect was observed as early as 30 minutes after administration.[3]

Table 3: Efficacy of BIBN 4096 BS in a Phase IIa Migraine Trial (2.5 mg dose vs. Placebo)

Endpoint (at 2 hours post-dose)BIBN 4096 BS (2.5 mg)PlaceboP-valueReference
Headache Response Rate66%27%0.001[3][12]
Pain-Free RateNot explicitly stated for 2.5mg, but significant for the drug as a wholeNot explicitly stated for 2.5mg, but significant for the drug as a whole<0.01[12]

Safety and Tolerability:

BIBN 4096 BS was generally well-tolerated.[5] The overall rate of adverse events for the 2.5 mg dose was 25%, compared to 12% for placebo.[3][9] The most common side effect was mild paresthesia.[3] Crucially, no serious adverse events were reported.[3][11]

Table 4: Adverse Events in the Phase IIa Trial

GroupOverall Adverse Event RateMost Frequent Adverse EventReference
BIBN 4096 BS (2.5 mg)25%Paresthesia[3][9]
BIBN 4096 BS (all doses)20%Paresthesia[3][9]
Placebo12%-[3][9]

Mechanism of Action and Signaling Pathways

BIBN 4096 BS exerts its therapeutic effect by blocking the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[13][14] By competitively inhibiting the binding of CGRP, BIBN 4096 BS prevents the activation of downstream signaling cascades that lead to vasodilation and neurogenic inflammation, key events in the generation of migraine pain.[2] Recent studies also suggest that CGRP receptor antagonism in the central nervous system can modulate synaptic transmission and neuronal activation through pathways involving PKC/ERK/CREB.[15]

CGRP_Signaling_Pathway cluster_neuron Trigeminal Neuron cluster_vsmc Vascular Smooth Muscle Cell CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds AC Adenylate Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Leads to BIBN4096BS BIBN 4096 BS (Olcegepant) BIBN4096BS->CGRP_R Blocks BIBN4096BS_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome Target Target Identification (CGRP in Migraine) HTS High-Throughput Screening Target->HTS Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Studies (Binding, Function) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Marmoset Model) In_Vitro->In_Vivo PhaseI Phase I Trials (Safety, PK) In_Vivo->PhaseI PhaseII Phase IIa Trial (Proof-of-Concept) PhaseI->PhaseII Halt Development Halted (Poor Oral Bioavailability) PhaseII->Halt Legacy Legacy: Validated Target, Paved way for oral 'gepants' Halt->Legacy

References

Olcegepant Hydrochloride: A CGRP Receptor Antagonist for Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Neurogenic inflammation, a process driven by the release of neuropeptides from activated sensory nerves, is a key pathophysiological mechanism in migraine and other primary headaches.[1][2] Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator neuropeptide and a critical mediator in this process.[3][4] Its elevated levels during migraine attacks underscore its importance as a therapeutic target.[5] Olcegepant (B1677202) (BIBN4096BS) was the first potent, selective, non-peptide antagonist developed for the CGRP receptor, providing a crucial tool to investigate CGRP's role and a novel therapeutic strategy for acute migraine treatment.[6][7] This technical guide provides an in-depth analysis of olcegepant's mechanism of action, its pharmacological profile in attenuating neurogenic inflammation, and the key experimental protocols used to characterize its effects.

Introduction to Neurogenic Inflammation and CGRP

Neurogenic inflammation is an inflammatory response initiated by the activation of primary sensory neurons and the subsequent antidromic release of vasoactive neuropeptides, most notably CGRP and Substance P.[1] In the context of migraine, this process occurs within the trigeminovascular system, where activation of trigeminal ganglion neurons leads to the release of CGRP at dural blood vessels.[5][8]

The release of CGRP triggers a cascade of events:

  • Potent Vasodilation: CGRP acts on receptors on dural and cerebral arteries, causing significant vasodilation.[4][9]

  • Mast Cell Degranulation: CGRP can induce mast cells to release inflammatory mediators, further amplifying the inflammatory response.[8][9]

  • Plasma Protein Extravasation (PPE): Increased vascular permeability leads to the leakage of plasma proteins into the dural interstitium, a hallmark of neurogenic inflammation.[1][10]

  • Pain Signal Transmission: CGRP modulates nociceptive transmission at central synapses in the trigeminal nucleus caudalis, contributing to the sensitization of pain pathways and the perception of headache.[5][11]

Given its central role, antagonism of the CGRP receptor emerged as a promising therapeutic strategy to abort migraine attacks without the vasoconstrictor effects associated with triptans.[6][7] Olcegepant was a pioneering molecule in this class of drugs, known as "gepants".[7][12]

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[13] The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor, and a single-transmembrane domain protein called Receptor Activity-Modifying Protein 1 (RAMP1).[4] The combination of CLR and RAMP1 is essential for a functional CGRP receptor with high affinity for its ligand.

Upon binding of CGRP, the receptor complex activates the Gs alpha subunit of its associated G-protein, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylation of downstream targets in vascular smooth muscle cells ultimately results in vasodilation.[14]

Olcegepant competitively binds to the CGRP receptor, preventing CGRP from docking and initiating this signaling cascade.[15] By blocking the receptor, olcegepant effectively inhibits CGRP-mediated vasodilation and downstream inflammatory events.[13][]

G cluster_neuron Trigeminal Neuron Terminal cluster_cell Vascular Smooth Muscle Cell Neuron Nociceptive Signal Vesicle CGRP Vesicles Neuron->Vesicle Ca²⁺ influx CGRP CGRP Vesicle->CGRP Release Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Phosphorylation of targets Olcegepant Olcegepant Olcegepant->Receptor Blocks

Caption: CGRP signaling pathway and inhibition by olcegepant.

Pharmacological Profile: Quantitative Data

Olcegepant is characterized by its high affinity and potency at the human CGRP receptor. Its pharmacological properties have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Olcegepant
ParameterSpeciesValueDescriptionReference
Ki Human14.4 pMInhibitor constant, a measure of binding affinity to the CGRP receptor.[13]
IC50 Human0.03 nMHalf maximal inhibitory concentration against CGRP1 receptor activity.[13][][17]
Receptor Affinity Human~150-fold higher than CGRP8-37Comparison to the first-generation peptidic CGRP antagonist.[13][17]
Table 2: Preclinical In Vivo Efficacy of Olcegepant
ModelSpeciesDose (i.v.)EffectReference
Neurogenic Vasodilation Marmoset1 - 30 µg/kgInhibition of CGRP-induced increase in facial blood flow.[13]
Trigeminal Nociception Rat900 µg/kg57% inhibition of capsaicin-induced Fos expression in the spinal trigeminal nucleus.[11][13]
Systemic Hemodynamics Pithed Rat1000 - 3000 µg/kgDose-dependent blockade of vasodepressor responses to sensory nerve stimulation.[18][19]
Chronic Migraine Model Rat2 mg/kg (i.p.)Attenuation of nitroglycerin (NTG)-induced trigeminal hyperalgesia.[8][20]

Key Experimental Protocols

The characterization of olcegepant's role in neurogenic inflammation relies on established preclinical models. Below are detailed methodologies for key experiments.

CGRP Receptor Binding Assay

This assay quantifies the affinity of a compound for the CGRP receptor.

  • Objective: To determine the inhibitor constant (Ki) of olcegepant.

  • Methodology: A competitive radioligand binding assay is used.[21][22]

    • Membrane Preparation: Cell membranes are prepared from cells expressing CGRP receptors (e.g., human neuroblastoma SK-N-MC cells).[13]

    • Assay Components: The assay mixture includes the cell membranes, a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP), and varying concentrations of unlabeled olcegepant.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.[21]

    • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

    • Data Analysis: The data are used to generate a displacement curve, from which the IC50 (concentration of olcegepant that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo Model of Dural Plasma Protein Extravasation (PPE)

This model directly measures neurogenic inflammation in the dura mater, a key location for migraine pain initiation.

  • Objective: To assess olcegepant's ability to inhibit neurogenically-mediated vascular permeability.

  • Methodology:

    • Animal Preparation: Anesthetized rats or guinea pigs are used.[23] The femoral vein is cannulated for intravenous administration of substances.

    • Tracer Administration: A vascular tracer, such as Evans blue dye or ¹²⁵I-labeled bovine serum albumin (BSA), is injected intravenously.[23][24] This tracer binds to plasma albumin and will be measured as an indicator of protein leakage.

    • Pre-treatment: Animals are pre-treated with either vehicle or a specific dose of olcegepant.

    • Induction of Neurogenic Inflammation: The trigeminal ganglion is stimulated electrically, or a chemical irritant like capsaicin (B1668287) is applied to the dura, to induce the release of CGRP and other neuropeptides.[10][23]

    • Circulation and Perfusion: The tracer is allowed to circulate for a defined period. The animal is then systemically perfused with saline to remove the tracer from the vascular compartment.

    • Tissue Collection and Quantification: The dura mater is carefully dissected. If Evans blue was used, the dye is extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer.[25] If ¹²⁵I-BSA was used, the radioactivity in the tissue is measured with a gamma counter.

    • Analysis: The amount of extravasated tracer in the olcegepant-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Anesthetize Animal (e.g., Rat) B 2. Cannulate Femoral Vein for i.v. access A->B C 3. Administer Olcegepant or Vehicle (i.v.) B->C D 4. Inject Tracer (e.g., Evans Blue) (i.v.) C->D E 5. Stimulate Trigeminal Ganglion (Electrical or Chemical) D->E F 6. Perfuse with Saline to clear vasculature E->F G 7. Dissect Dura Mater F->G H 8. Extract Evans Blue Dye from tissue G->H I 9. Quantify Dye via Spectrophotometry H->I

Caption: Workflow for dural plasma protein extravasation assay.

Clinical Significance and Conclusion

Preclinical studies robustly demonstrated olcegepant's ability to inhibit CGRP-mediated neurogenic vasodilation and inflammation.[13][18] These findings were translated into clinical trials where intravenously administered olcegepant was shown to be effective in the acute treatment of migraine attacks, providing crucial proof-of-concept for CGRP receptor antagonism as a viable therapeutic strategy.[7][12] In a Phase II trial, olcegepant reduced headache severity in a significant portion of migraine sufferers and was well-tolerated.[7] A subsequent meta-analysis confirmed its efficacy.[14][26]

While olcegepant itself was not developed for oral use due to limited bioavailability, its success paved the way for the development of a new class of oral CGRP antagonists (gepants) and monoclonal antibodies targeting the CGRP pathway, which have since revolutionized migraine treatment.[3][7][27]

References

Olcegepant's In Vivo Antagonism of CGRP-Mediated Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Olcegepant, a first-generation calcitonin gene-related peptide (CGRP) receptor antagonist, on CGRP-mediated vasodilation. Olcegepant (formerly BIBN4096BS) was a pioneering intravenous drug in the class of "gepants" developed for the acute treatment of migraine.[1][2] Its mechanism of action revolves around blocking the potent vasodilatory effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine.[2][3] This document details the key experimental findings, methodologies, and signaling pathways associated with Olcegepant's in vivo activity.

Core Mechanism of Action

CGRP is a highly potent vasodilator peptide released from sensory nerve endings, particularly within the trigeminal vascular system.[3] Upon release, CGRP binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily located on vascular smooth muscle cells.[4] This interaction triggers a signaling cascade that leads to vasodilation. Olcegepant is a selective, non-peptide antagonist that competitively binds to the CGRP receptor, thereby preventing CGRP from exerting its vasodilatory effects.[1]

Signaling Pathway of CGRP-Mediated Vasodilation and Olcegepant Inhibition

The binding of CGRP to its receptor on vascular smooth muscle cells initiates an intracellular signaling cascade, primarily through the activation of adenylate cyclase.[2] This leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA activation results in the opening of ATP-sensitive potassium (K-ATP) channels and the sequestration of intracellular calcium, leading to smooth muscle relaxation and vasodilation. Some evidence also suggests a role for nitric oxide (NO) in CGRP-induced vasodilation in humans.[5] Olcegepant blocks the initial step of this pathway by preventing CGRP from binding to its receptor.

CGRP_Vasodilation_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Vascular Smooth Muscle Cell CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Olcegepant Olcegepant Olcegepant->CGRP_Receptor Blocks AC Adenylate Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

CGRP signaling pathway leading to vasodilation and its inhibition by Olcegepant.

Quantitative Data on In Vivo Effects

The in vivo efficacy of Olcegepant has been demonstrated across various animal models and in human studies, primarily by measuring its ability to inhibit CGRP-induced changes in blood flow and blood pressure.

Table 1: Effect of Olcegepant on CGRP-Induced Vasodilation in Animal Models
Animal ModelParameter MeasuredCGRP ChallengeOlcegepant Dose% Inhibition / EffectReference
Pithed RatVasodepressor ResponseElectrical Stimulation300-3000 µg/kg i.v.Dose-dependent blockade[1]
Pithed RatVasodepressor ResponseRat α-CGRP300-3000 µg/kg i.v.Dose-dependent blockade[1]
MarmosetFacial Blood FlowTrigeminal Nerve Stimulation3-30 µg/kg i.v.47-100% inhibition[2]
MouseDermal Vasodilation (Capsaicin-induced)Topical Capsaicin (B1668287)Not specifiedRobust inhibition[6]
MouseCerebral Blood Flow (Ischemia model)Middle Cerebral Artery Occlusion1 mg/kgWorsened blood flow deficit[7][8]
Table 2: Human Studies on Olcegepant and CGRP-Mediated Vasodilation
Study TypeParameter MeasuredCGRP ChallengeOlcegepant DoseEffectReference
Clinical TrialMigraine TreatmentEndogenous (Migraine Attack)2.5 mg i.v.Effective in acute migraine treatment[2]
Healthy VolunteersCerebral Blood Flow, Artery DiameterNone (Resting)Not specifiedNo effect on resting parameters[9]

Detailed Experimental Protocols

The following are representative experimental protocols used to evaluate the in vivo effects of Olcegepant on CGRP-mediated vasodilation.

Pithed Rat Model for Systemic Hemodynamics

This model is used to assess the direct vascular effects of substances without the influence of the central nervous system.

Objective: To determine the effect of Olcegepant on vasodepressor responses induced by endogenous (neurogenic) and exogenous CGRP.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (300-350g) are anesthetized, and the brain is pithed by inserting a rod through the orbit and foramen magnum (B12768669) into the vertebral canal. The animals are then artificially ventilated.

  • Instrumentation: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for drug administration.

  • Experimental Procedure:

    • The vasopressor autonomic outflow is blocked with hexamethonium.

    • A sustained increase in diastolic blood pressure is induced with a continuous infusion of methoxamine.

    • Neurogenic vasodilation is induced by electrical stimulation of the spinal cord (T9-T12), which releases CGRP from perivascular sensory nerves.

    • Exogenous CGRP (rat α-CGRP) is administered via intravenous bolus injections to induce vasodilation.

    • Olcegepant is administered intravenously at various doses (e.g., 300, 1000, 3000 µg/kg) prior to the CGRP challenges.

  • Data Analysis: The magnitude of the vasodepressor responses (decrease in blood pressure) before and after Olcegepant administration is measured and compared to determine the inhibitory effect.[1]

Pithed_Rat_Workflow cluster_Preparation Animal Preparation cluster_Instrumentation Instrumentation cluster_Experiment Experimental Protocol Anesthesia Anesthetize Rat Pithing Pithing Procedure Anesthesia->Pithing Ventilation Artificial Ventilation Pithing->Ventilation Cannulation Cannulate Carotid Artery & Jugular Vein Ventilation->Cannulation Blockade Block Autonomic Outflow (Hexamethonium) Cannulation->Blockade BP_Increase Increase Blood Pressure (Methoxamine) Blockade->BP_Increase Olcegepant_Admin Administer Olcegepant (i.v.) BP_Increase->Olcegepant_Admin CGRP_Challenge CGRP Challenge (Electrical Stim. or Exogenous CGRP) Olcegepant_Admin->CGRP_Challenge Measure_Response Measure Vasodepressor Response CGRP_Challenge->Measure_Response

Workflow for the pithed rat experimental model.
Capsaicin-Induced Dermal Blood Flow Model

This non-invasive model is used to assess the antagonism of CGRP release and its vasodilatory effects in the skin.

Objective: To evaluate the ability of Olcegepant to inhibit CGRP-mediated dermal vasodilation.

Methodology:

  • Animal Preparation: C57/BL6J mice are used. The antagonist (Olcegepant) or vehicle is administered, typically via subcutaneous injection.

  • Anesthesia and Measurement: After a short period (e.g., 10 minutes), the mice are anesthetized. Dermal blood flow is measured using a laser Doppler flowmeter, often on the ear.

  • Induction of Vasodilation: A solution of capsaicin is applied topically to the measurement area. Capsaicin activates sensory nerves, causing the release of CGRP and subsequent vasodilation.

  • Data Analysis: The increase in dermal blood flow following capsaicin application is recorded over time. The response in Olcegepant-treated animals is compared to that in vehicle-treated animals to quantify the inhibition of vasodilation.[6] This model has also been adapted for use in humans to test oral CGRP antagonists like telcagepant (B1682995).[2][10]

Concluding Remarks

The in vivo data conclusively demonstrate that Olcegepant is a potent and effective antagonist of CGRP-mediated vasodilation. It dose-dependently blocks the effects of both endogenous and exogenous CGRP in various preclinical models.[1] While Olcegepant itself did not proceed to market, its development was a critical proof-of-concept for the therapeutic potential of CGRP receptor antagonism in migraine.[2] It is important to note, however, that CGRP-mediated vasodilation can be a protective mechanism in ischemic conditions. Studies in mouse models of stroke have shown that Olcegepant can worsen cerebral blood flow deficits and increase infarct size, highlighting a potential cardiovascular risk in patients with or at risk of ischemic events.[7][8][11] This underscores the need for careful patient selection and cardiovascular safety monitoring for all CGRP-targeting therapies.

References

Pharmacokinetics and pharmacodynamics of Olcegepant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Olcegepant (B1677202) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olcegepant hydrochloride (formerly BIBN4096BS) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed for the acute treatment of migraine, it represents a significant advancement in understanding the role of CGRP in migraine pathophysiology.[3][4] Olcegepant is administered intravenously due to its low oral bioavailability.[5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Olcegepant, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

Olcegepant exerts its therapeutic effect by blocking the action of CGRP, a neuropeptide implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[6]

Mechanism of Action

CGRP mediates its effects through a G-protein coupled receptor, which, upon activation, triggers downstream signaling cascades involving adenylyl cyclase and mitogen-activated protein kinases (MAPK).[7][8] Olcegepant competitively binds to the CGRP receptor, preventing CGRP from binding and initiating these signaling events, thereby mitigating the physiological changes that lead to migraine pain.[1][9]

Receptor Binding and Potency

Olcegepant demonstrates high affinity and potency for the human CGRP receptor.[1] Quantitative measures of its pharmacodynamic activity are summarized in the table below.

ParameterValueSpecies/SystemReference
Ki 14.4 ± 6.3 pMHuman CGRP Receptor[1]
IC50 0.03 nMHuman CGRP1 Receptor[1]

Table 1: Pharmacodynamic Parameters of Olcegepant

Preclinical and Clinical Efficacy

In preclinical studies, Olcegepant has been shown to effectively inhibit CGRP-induced vasodilation in various animal models.[1][2] For instance, in marmoset monkeys, intravenous doses between 1 and 30 μg/kg inhibited the effects of CGRP on facial blood flow.[1] Furthermore, it has been shown to reduce mechanical allodynia in rat models of neuropathic pain.[1]

A Phase II clinical trial demonstrated that Olcegepant is an effective and well-tolerated treatment for acute migraine.[2][3] The trial showed a significant reduction in headache severity compared to placebo.[3]

Pharmacokinetics

The clinical use of Olcegepant is defined by its intravenous route of administration, a necessity due to its poor oral absorption.

Absorption and Bioavailability

Animal studies have revealed a low oral bioavailability of less than 1% in rats and dogs.[5] This has necessitated its development as an intravenous formulation for clinical applications.

Distribution, Metabolism, and Excretion

Following intravenous administration in healthy volunteers, Olcegepant exhibits multicompartmental disposition characteristics.[10] Key pharmacokinetic parameters from a single intravenous dose study are presented below.

ParameterValue (at 5-10 mg dose)UnitReference
Total Plasma Clearance (CL) ~12L/h[10]
Volume of Distribution (Vss) ~20L[10]
Terminal Half-life (t1/2) ~2.5h[10]
Renal Clearance (CLR) ~2L/h[10]

Table 2: Human Pharmacokinetic Parameters of Olcegepant (Intravenous Administration)

The mean renal clearance suggests that renal excretion of the unchanged drug is a minor elimination pathway.[10]

Experimental Protocols

CGRP Receptor Signaling Assay

This protocol outlines a general method for assessing the effect of Olcegepant on CGRP-induced intracellular signaling.

Objective: To determine the inhibitory effect of Olcegepant on CGRP-stimulated signaling pathways (e.g., cAMP, CREB, p38, ERK) in a cell-based assay.[7][8]

Materials:

  • Cos7 cells transfected with the human CGRP receptor.[7][8]

  • This compound.

  • Human α-CGRP.

  • Cell culture reagents.

  • Assay kits for cAMP, phosphorylated CREB, p38, and ERK.

Procedure:

  • Cell Culture: Culture Cos7 cells expressing the human CGRP receptor under standard conditions.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of Olcegepant for a specified period.

  • CGRP Stimulation: Add a fixed concentration of human α-CGRP to stimulate the receptors.

  • Lysis and Analysis: After incubation, lyse the cells and quantify the levels of intracellular signaling molecules (cAMP, pCREB, pp38, pERK) using appropriate assay kits.

  • Data Analysis: Determine the IC50 value of Olcegepant for the inhibition of each signaling pathway.

In Vivo Model of Neurogenic Vasodilation

This protocol describes a general approach to evaluate the in vivo efficacy of Olcegepant in a preclinical model.

Objective: To assess the ability of Olcegepant to inhibit neurogenic vasodilation in an animal model.[1]

Materials:

  • Marmoset monkeys or rats.[1]

  • This compound for intravenous administration.

  • Anesthetic agents.

  • Equipment for trigeminal ganglion stimulation and measurement of facial blood flow.[1]

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically prepare for trigeminal ganglion stimulation and blood flow measurement.

  • Baseline Measurement: Record baseline facial blood flow.

  • Olcegepant Administration: Administer a single intravenous dose of Olcegepant.

  • Trigeminal Stimulation: After a set time, electrically stimulate the trigeminal ganglion to induce CGRP release and subsequent vasodilation.

  • Blood Flow Measurement: Continuously monitor and record facial blood flow during and after stimulation.

  • Data Analysis: Compare the change in blood flow in Olcegepant-treated animals to a vehicle control group to determine the percentage of inhibition.

Bioanalytical Method for Olcegepant Quantification

Objective: To accurately quantify the concentration of Olcegepant in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in biological matrices. While a specific detailed protocol for Olcegepant is not publicly available, a general workflow can be described based on similar assays for other CGRP antagonists.[11][12]

Procedure Outline:

  • Sample Preparation: Extract Olcegepant from plasma samples using protein precipitation or liquid-liquid extraction.[11][12]

  • Chromatographic Separation: Separate Olcegepant from endogenous plasma components using a suitable C18 reversed-phase HPLC column with an appropriate mobile phase.[11][12]

  • Mass Spectrometric Detection: Detect and quantify Olcegepant and its internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][12]

  • Calibration and Quantification: Generate a calibration curve using standards of known Olcegepant concentrations to quantify the drug in the study samples.

Visualizations

CGRP Signaling Pathway and Olcegepant Inhibition

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds & Activates Olcegepant Olcegepant Olcegepant->CGRP_R Blocks G_protein Gs Protein CGRP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates MAPK_pathway MAPK Pathway (ERK, p38) G_protein->MAPK_pathway cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates MAPK_pathway->CREB Vasodilation Vasodilation & Neurogenic Inflammation CREB->Vasodilation Leads to

Caption: CGRP signaling pathway and the inhibitory action of Olcegepant.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dose_Administration Single IV Dose Administration Subject_Recruitment->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MSMS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MSMS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MSMS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (CL, Vss, t1/2) PK_Modeling->Parameter_Calculation

Caption: General workflow for a clinical pharmacokinetic study of Olcegepant.

References

Olcegepant Hydrochloride: A Technical Guide for CGRP Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of olcegepant (B1677202) hydrochloride (also known as BIBN4096BS) as a pivotal research tool for investigating the calcitonin gene-related peptide (CGRP) signaling pathway. Olcegepant is a potent, selective, and non-peptide antagonist of the CGRP receptor, making it an invaluable asset for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of CGRP, particularly in the context of migraine and other pain disorders.

Mechanism of Action

Olcegepant exerts its effects by competitively binding to the CGRP receptor, thereby preventing the binding of the endogenous CGRP neuropeptide.[1][2][3] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[4][5][6][7] Upon activation by CGRP, the receptor primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This signaling cascade is implicated in a variety of physiological processes, including vasodilation and the transmission of pain signals.[5][8] Olcegepant effectively blocks these downstream effects by inhibiting the initial binding of CGRP to its receptor.[1][2]

Interestingly, research suggests that the antagonist activity of olcegepant can be dependent on the specific signaling pathway being measured.[9][10][11] While it is a potent antagonist of cAMP accumulation, its potency can differ when assessing other downstream signaling molecules like CREB phosphorylation.[9][10] Furthermore, olcegepant has been shown to have some affinity for the amylin 1 (AMY1) receptor, although it is significantly more selective for the CGRP receptor.[9][10]

Quantitative Data on Olcegepant Potency and Selectivity

The following table summarizes the key quantitative parameters that define the potency and selectivity of olcegepant hydrochloride at the CGRP receptor.

ParameterSpeciesValueAssay TypeReference
IC50 Human0.03 nMCGRP1 Receptor Binding[1][2][12][]
Ki Human14.4 pMCGRP Receptor Binding[1][2]
pA2 Human11.2CGRP-induced cAMP production in SK-N-MC cells[12]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing olcegepant to probe the CGRP pathway.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of olcegepant for the CGRP receptor.

Materials:

  • Cell membranes from SK-N-MC cells (endogenously expressing the CGRP receptor) or a cell line recombinantly expressing the human CGRP receptor.

  • [125I]-hCGRP (radioligand)

  • This compound

  • Binding buffer: 10 mM HEPES, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.4

  • Wash buffer: Ice-cold binding buffer

  • GF/B glass fiber filter plates

  • Polyethyleneimine (PEI)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Pre-treat the GF/B filter plates with 0.5% PEI for at least 3 hours to reduce non-specific binding.

  • In a 96-well plate, combine cell membranes (typically 25 µg of protein), [125I]-hCGRP (at a concentration near its Kd, e.g., 10 pM), and varying concentrations of olcegepant.

  • For determining non-specific binding, use a high concentration of unlabeled CGRP or olcegepant (e.g., 1 µM).

  • Incubate the plate at room temperature for 3 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-treated GF/B filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki or IC50 value of olcegepant. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50.[12]

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of olcegepant to inhibit CGRP-induced cAMP production.

Materials:

  • SK-N-MC cells or other suitable cells expressing the CGRP receptor.

  • Cell culture medium

  • Human α-CGRP

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • On the day of the experiment, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 30 minutes) to prevent cAMP degradation.

  • Add varying concentrations of olcegepant to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of human α-CGRP (typically at its EC80) and incubate for a specified time (e.g., 15-30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Plot the cAMP concentration against the log concentration of olcegepant and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rodents

This model is used to assess the efficacy of olcegepant in a preclinical model of migraine.

Materials:

  • Male Sprague-Dawley rats or C57BL/6J mice.

  • Nitroglycerin (NTG) solution

  • This compound solution

  • Vehicle control (e.g., saline or DMSO)

  • Von Frey filaments for assessing mechanical allodynia.

Procedure:

  • Habituate the animals to the testing environment and the von Frey filaments for several days before the experiment.

  • On the day of the experiment, administer NTG (e.g., 5-10 mg/kg, intraperitoneally) to induce a state of hyperalgesia.[14][15]

  • Administer olcegepant (e.g., 0.25-2 mg/kg, intraperitoneally or intravenously) or vehicle either before or after the NTG injection.[14][15][16]

  • At various time points after NTG administration (e.g., 2, 4, 6 hours), assess the mechanical withdrawal threshold of the animals using the von Frey up-down method on the periorbital or hind paw region.

  • A significant increase in the withdrawal threshold in the olcegepant-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

In Vivo Capsaicin-Induced Dermal Vasodilation Model

This model evaluates the ability of olcegepant to block neurogenic vasodilation.

Materials:

  • Mice (e.g., C57/BL6J)

  • Capsaicin (B1668287) solution

  • This compound solution

  • Vehicle control

  • Laser Doppler flowmetry or similar device to measure blood flow.

Procedure:

  • Anesthetize the animals.

  • Administer olcegepant or vehicle via a suitable route (e.g., subcutaneous or intravenous injection).[17]

  • After a pre-determined time, apply a solution of capsaicin topically to a specific skin area (e.g., the ear) to induce CGRP release and subsequent vasodilation.[17][18]

  • Measure the changes in dermal blood flow using laser Doppler flowmetry.

  • A significant reduction in the capsaicin-induced increase in blood flow in the olcegepant-treated group compared to the vehicle group demonstrates the antagonist effect on neurogenic vasodilation.[18]

Visualizing the CGRP Pathway and Olcegepant's Role

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds to Gs Gαs CGRP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Leads to

Caption: The CGRP signaling pathway, initiated by CGRP binding to its receptor.

Olcegepant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binding Blocked Olcegepant Olcegepant Olcegepant->CGRP_Receptor Competitively Binds No_Signal No Downstream Signaling CGRP_Receptor->No_Signal No Activation

Caption: Olcegepant competitively antagonizes the CGRP receptor.

In_Vitro_Antagonism_Workflow Start Start: Cell Culture (e.g., SK-N-MC) Preincubation Pre-incubation with Olcegepant (various conc.) Start->Preincubation Stimulation Stimulation with CGRP (fixed conc.) Preincubation->Stimulation Measurement Measurement of Downstream Signal (e.g., cAMP levels) Stimulation->Measurement Data_Analysis Data Analysis: IC50 Determination Measurement->Data_Analysis End End: Potency of Olcegepant Established Data_Analysis->End

Caption: A typical workflow for an in vitro CGRP antagonism assay.

Conclusion

This compound remains a cornerstone research tool for the elucidation of the CGRP pathway's role in health and disease. Its high potency and selectivity, coupled with its efficacy in a range of established in vitro and in vivo models, provide researchers with a reliable means to dissect the molecular and physiological consequences of CGRP receptor blockade. While its clinical development was halted due to poor oral bioavailability, its utility in a research setting is undisputed.[19][20] This guide provides a foundational understanding and practical protocols to empower researchers in their exploration of CGRP-mediated mechanisms and the development of novel therapeutics.

References

Chemical structure and properties of Olcegepant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (B1677202) hydrochloride, also known as BIBN 4096, is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] It was one of the first small molecule CGRP receptor antagonists to be investigated for the acute treatment of migraine.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Olcegepant hydrochloride, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule. Its structure and key physicochemical properties are summarized below.

Chemical Structure:

  • IUPAC Name: N-[(1R)-2-[[(1S)-5-Amino-1-[[4-(pyridin-4-yl)piperazin-1-yl]carbonyl]pentyl]amino]-1-(3,5-dibromo-4-hydroxybenzyl)-2-oxoethyl]-4-(2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide hydrochloride

  • Chemical Formula: C₃₈H₄₇Br₂N₉O₅ · HCl[2]

  • Molecular Weight: 906.11 g/mol (hydrochloride salt)[2]

  • CAS Number: 586368-06-1 (hydrochloride), 204697-65-4 (free base)[3][5]

  • Synonyms: BIBN 4096, BIBN-4096BS[2][3]

Physicochemical Properties:

PropertyValueReference
Physical State Solid
Solubility Soluble in DMSO[6]
pKa Data not publicly available
LogP 5.48050[7]

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the actions of CGRP. CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[2] It is released from trigeminal nerve endings and causes vasodilation of cranial blood vessels and neurogenic inflammation, both of which are thought to contribute to migraine pain.[2] By antagonizing the CGRP receptor, Olcegepant prevents these downstream effects.

CGRP Signaling Pathway:

The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to vasodilation and pain signaling.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Olcegepant Olcegepant Olcegepant->CGRP_Receptor Blocks G_Protein G-Protein (Gs) CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes Pain_Signaling Pain Signaling PKA->Pain_Signaling Promotes

CGRP Signaling Pathway and the inhibitory action of Olcegepant.

Pharmacological Properties

Olcegepant is a highly potent CGRP receptor antagonist with a high affinity for the human CGRP receptor.

In Vitro Pharmacology:

ParameterValueCell Line/TissueReference
IC₅₀ 0.03 nMHuman CGRP1 Receptor[3][5]
Kᵢ 14.4 pMHuman CGRP Receptor[3][5]

In Vivo Pharmacology:

Preclinical studies in animal models have demonstrated the efficacy of Olcegepant in inhibiting CGRP-induced effects. In marmoset monkeys, intravenous administration of Olcegepant (1-30 µg/kg) inhibited the increase in facial blood flow induced by trigeminal ganglion stimulation.[5] In rats, Olcegepant has been shown to reduce mechanical allodynia.[5]

Experimental Protocols

Synthesis:

A specific, detailed synthesis protocol for Olcegepant is not publicly available. The synthesis of structurally related CGRP antagonists often involves multi-step organic synthesis, including peptide couplings and the formation of heterocyclic ring systems. For a general understanding of the synthetic strategies for CGRP receptor antagonists, researchers can refer to patents and publications on related compounds.

CGRP Receptor Binding Assay (General Protocol):

This assay is used to determine the affinity of a compound for the CGRP receptor. A common method is a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CGRP receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled CGRP (e.g., ¹²⁵I-CGRP) Radioligand->Incubate Test_Compound Prepare serial dilutions of Olcegepant Test_Compound->Incubate Filtration Separate bound from free radioligand (e.g., filtration) Incubate->Filtration Counting Quantify bound radioactivity (e.g., gamma counter) Filtration->Counting Analysis Determine IC₅₀ and Kᵢ values Counting->Analysis

General workflow for a CGRP receptor binding assay.

cAMP Functional Assay (General Protocol):

This assay measures the ability of a compound to inhibit CGRP-stimulated cAMP production, providing a measure of its functional antagonist activity.

  • Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC cells) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in multi-well plates and incubated.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of Olcegepant.

  • CGRP Stimulation: CGRP is added to the wells to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: The concentration-response curves are plotted to determine the IC₅₀ of Olcegepant for the inhibition of CGRP-stimulated cAMP production.[8]

Clinical Efficacy

A meta-analysis of a randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy of a 2.5 mg intravenous dose of Olcegepant for the acute treatment of migraine.[9]

Clinical Trial Results (Phase II):

Outcome (at 2 hours post-dose)Odds Ratio (OR) vs. Placebo95% Confidence Interval (CI)p-valueReference
Pain Relief 5.211.91 - 14.2< 0.01[9]
Pain-Free 31.113.80 - 254.98< 0.01[9]

These results indicate that Olcegepant is significantly more effective than placebo in providing pain relief and achieving a pain-free state in patients with acute migraine.[9]

Safety and Tolerability

In the Phase II trial, Olcegepant was generally well-tolerated.[2] The incidence of adverse events was not significantly different from placebo.[9]

Conclusion

This compound is a pioneering molecule in the development of CGRP receptor antagonists for migraine treatment. Its high potency and selectivity for the CGRP receptor have been demonstrated in both preclinical and clinical studies. While its development was not pursued for an oral formulation, the research on Olcegepant has been instrumental in validating the CGRP receptor as a key target for migraine therapy and has paved the way for the development of newer generations of CGRP antagonists. This technical guide provides a foundational understanding of Olcegepant's chemical and pharmacological characteristics, which can serve as a valuable resource for ongoing research in the field of migraine and CGRP-related disorders.

References

Methodological & Application

Application Notes and Protocols for Olcegepant Hydrochloride In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (also known as BIBN4096BS) is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4][] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and neurogenic inflammation.[4] Olcegepant competitively antagonizes the CGRP receptor, thereby mitigating these effects.[1][4] This document provides detailed protocols for key in vitro cell-based assays to characterize the pharmacological activity of Olcegepant hydrochloride. These assays are crucial for understanding its mechanism of action and determining its potency and selectivity.

Data Presentation

Table 1: Pharmacological Profile of Olcegepant
ParameterValueCell LineAssay Type
IC50 0.02 nM - 0.03 nMSK-N-MCCGRP-stimulated cAMP production[1][2]
Ki 14.4 ± 6.3 pMHuman CGRP receptorsRadioligand binding[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by Olcegepant and the general workflow for the in vitro assays.

G cluster_pathway CGRP Receptor Signaling Pathway CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Activates AC Adenylate Cyclase CGRP_R->AC Activates MAPK_Pathway MAPK Pathway (p38, ERK1/2) CGRP_R->MAPK_Pathway Activates Olcegepant Olcegepant Olcegepant->CGRP_R Blocks cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene pMAPK p-p38 / p-ERK1/2 MAPK_Pathway->pMAPK G cluster_workflow General In Vitro Assay Workflow start Cell Seeding (e.g., SK-N-MC, Cos7) culture Cell Culture & Adherence (24 hours) start->culture preincubation Pre-incubation with Olcegepant (30 minutes) culture->preincubation stimulation Stimulation with CGRP preincubation->stimulation assay Specific Assay Readout (cAMP, pCREB, pERK1/2) stimulation->assay analysis Data Analysis (IC50 determination) assay->analysis

References

Application Notes and Protocols: Olcegepant Hydrochloride in In Vivo Rat Migraine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of olcegepant (B1677202) hydrochloride, a potent and selective CGRP receptor antagonist, in established in vivo rat models of migraine. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of olcegepant and other CGRP antagonists.

CGRP Signaling Pathway in Migraine

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[1] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[1][2][3] CGRP exerts its effects by binding to the CGRP receptor, a G protein-coupled receptor.[3] This binding initiates a cascade of intracellular events, contributing to neurogenic inflammation and the sensitization of pain pathways, which are characteristic of migraine.[1][2] Olcegepant hydrochloride is a non-peptide antagonist that selectively blocks the CGRP receptor, thereby inhibiting the downstream effects of CGRP and alleviating migraine-like symptoms.

CGRP_Signaling_Pathway cluster_0 Trigeminal Ganglion Neuron cluster_1 Postsynaptic Membrane (e.g., Dural Blood Vessel) CGRP CGRP Vesicle Synaptic Vesicle CGRP->Vesicle Storage Release CGRP Release Vesicle->Release Nerve Stimulation CGRP_R CGRP Receptor AC Adenylate Cyclase CGRP_R->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Vasodilation Vasodilation & Pain Signal Transmission PKA->Vasodilation Phosphorylation of downstream targets Olcegepant Olcegepant Olcegepant->CGRP_R Antagonism Release->CGRP_R Binding

Caption: Simplified CGRP signaling pathway in migraine and the antagonistic action of olcegepant.

Quantitative Data Summary

The following tables summarize the effective doses of this compound reported in various in vivo rat migraine models.

Table 1: Intraperitoneal (i.p.) Administration of this compound

Rat ModelDose of Olcegepant HClKey FindingsReference
Spontaneous Trigeminal Allodynia1 mg/kgEffectively alleviated periorbital mechanical hypersensitivity.[4][5]
Nitroglycerin-Induced Migraine2 mg/kgAttenuated trigeminal hyperalgesia in the orofacial formalin test.

Table 2: Intravenous (i.v.) Administration of this compound

Rat ModelDose of Olcegepant HClKey FindingsReference
Pithed Rat Model300 µg/kgInitiated blockade of vasodepressor responses to sensory nerve stimulation.[6]
Capsaicin-Induced Trigeminal Activity900 µg/kgInhibited capsaicin-induced expression of Fos in the spinal trigeminal nucleus by 57%.[7]
Pithed Rat Model1000 µg/kgDose-dependently blocked vasodepressor responses to sensory nerve stimulation and exogenous α-CGRP.[6]
Pithed Rat Model3000 µg/kgDose-dependently blocked vasodepressor responses to sensory nerve stimulation and exogenous α-CGRP.[6]

Experimental Protocols

Preparation of this compound Solution

For in vivo studies, this compound can be prepared as follows:

  • For Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile 0.9% saline to the desired concentration.

  • For Intravenous (i.v.) Injection: Initially dissolve this compound in a small volume of 1 N HCl. Subsequently, dilute with bidistilled water and adjust the pH to approximately 6.5-7.0 with 1 N NaOH.

Nitroglycerin-Induced Migraine Model Protocol

This model is widely used to induce migraine-like symptoms in rats.

NTG_Workflow A Acclimatization (1 week) B Baseline Behavioral Testing (e.g., Von Frey test) A->B C Olcegepant HCl or Vehicle Administration (e.g., 2 mg/kg, i.p.) B->C D Nitroglycerin (NTG) Injection (10 mg/kg, i.p.) 30 minutes post-olcegepant C->D E Post-NTG Behavioral Testing (e.g., Von Frey test, 2 hours post-NTG) D->E F Data Analysis E->F

Caption: Experimental workflow for the nitroglycerin-induced rat migraine model.

Methodology:

  • Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Baseline Testing: Prior to any treatment, establish baseline sensory thresholds using the Von Frey test to measure mechanical allodynia.

  • Drug Administration: Administer this compound (e.g., 2 mg/kg, i.p.) or the corresponding vehicle to the respective groups of rats.

  • Migraine Induction: Thirty minutes after olcegepant or vehicle administration, induce migraine-like symptoms by injecting nitroglycerin (10 mg/kg, i.p.).

  • Behavioral Assessment: Two hours after the nitroglycerin injection, assess the development of mechanical allodynia using the Von Frey test.

  • Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups to evaluate the efficacy of olcegepant.

Spontaneous Trigeminal Allodynia (STA) Rat Model Protocol

The STA rat model is a unique inbred strain that exhibits spontaneous cephalic hyperalgesia, mimicking a chronic migraine-like state.

STA_Workflow A Baseline Periorbital Sensitivity Measurement (Von Frey test) B Olcegepant HCl or Vehicle Administration (1 mg/kg, i.p.) A->B C Post-treatment Sensitivity Assessment (Monitor for 24 hours) B->C D Data Analysis C->D

Caption: Experimental workflow for the Spontaneous Trigeminal Allodynia (STA) rat model.

Methodology:

  • Baseline Measurement: In STA rats, measure the baseline periorbital mechanical sensitivity using an electronic von Frey device.

  • Drug Administration: Administer this compound (1 mg/kg, i.p.) or vehicle.

  • Post-Dose Monitoring: Assess the periorbital and hind paw sensitivity at various time points for up to 24 hours post-administration.

  • Data Analysis: Analyze the changes in mechanical sensitivity to determine the effect of olcegepant on spontaneous trigeminal allodynia.

Von Frey Test for Mechanical Allodynia

The Von Frey test is a standard method to assess mechanical sensitivity in rodents.

Methodology:

  • Acclimatization: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.

  • Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw or the periorbital region.

  • Response Observation: A positive response is recorded as a sharp withdrawal of the paw or head.

  • Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method. This threshold is considered the measure of mechanical sensitivity.

References

Application Notes and Protocols: Solubilizing Olcegepant Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of Olcegepant hydrochloride (BIBN-4096BS), a potent and selective non-peptide CGRP receptor antagonist, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.

Physicochemical Properties
  • Molecular Formula: C₃₈H₄₇Br₂N₉O₅ · HCl[1][2]

  • Molecular Weight: 906.11 g/mol [1][2]

  • Appearance: Light yellow to yellow solid[1]

  • Storage: Store powder at 4°C under nitrogen and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Data Presentation: Solubility Data

The solubility of Olcegepant and its hydrochloride salt varies significantly across different solvents and solvent systems. The following tables summarize the available quantitative data for preparing solutions for in vitro and in vivo studies.

Table 1: Solubility of this compound in Common Solvents for In Vitro Use

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO100 mg/mL[1]110.36 mM[1]Use freshly opened, non-hygroscopic DMSO. Ultrasonic agitation may be required.[1]
Water≥ 66.66 mg/mL[1]73.57 mM[1]Saturation is not fully known.[1]
EthanolInsoluble[3]-Not a suitable solvent.[3]

Table 2: Solubility of Olcegepant (Base Form) in Common Solvents for In Vitro Use

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO≥ 50 mg/mL[4][5]57.49 mM[4][5]Saturation is not fully known. Use of fresh DMSO is recommended as moisture can reduce solubility.[3][5]
1M HCl50 mg/mL[4][5]57.49 mM[4][5]Requires sonication and pH adjustment to 1 with HCl.[4][5]
WaterInsoluble[3]-Not a suitable solvent.[3]

Table 3: Formulations for In Vivo Administration of this compound

Vehicle CompositionSolubility (mg/mL)Molar Equivalent (mM)Resulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[1]5.52 mM[1]Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[1]5.52 mM[1]Clear solution[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL[1]5.52 mM[1]Clear solution[1]

Table 4: Formulations for In Vivo Administration of Olcegepant (Base Form)

Vehicle CompositionSolubility (mg/mL)Molar Equivalent (mM)Resulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]2.87 mM[4]Clear solution[4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.5 mg/mL[4]2.87 mM[4]Clear solution[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]2.87 mM[4]Clear solution[4]
5% DMSO, 95% (20% SBE-β-CD in Saline)2.5 mg/mL[4]2.87 mM[4]Suspended solution, requires sonication.[4]
1% DMSO, 99% Saline0.5 mg/mL[4]0.57 mM[4]Suspended solution, requires sonication.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound, add 110.36 µL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[6] Gentle warming to 37°C can also aid in solubilization.[6]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of an this compound Formulation for Intravenous (i.v.) Administration in Rodents

This protocol is based on a common vehicle formulation for poorly water-soluble compounds.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 5 mg/mL, this will constitute 10% of the final volume.[1]

  • Sequentially add the other vehicle components while mixing at each step. For a 1 mL final volume, add the solvents in the following order:[1] a. 100 µL of the 50 mg/mL this compound in DMSO stock. b. 400 µL of PEG300. Mix thoroughly until the solution is clear. c. 50 µL of Tween-80. Mix until the solution is clear. d. 450 µL of sterile saline. Mix to achieve a homogenous, clear solution.

  • The final concentration of this compound will be ≥ 5 mg/mL.[1]

  • Use the formulation immediately after preparation for optimal results.[3] If storage is necessary, it should be for a short duration and at 4°C, with re-dissolution and vortexing before use.

Visualizations

Signaling Pathway of CGRP Receptor Antagonism

Olcegepant is a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[4][5] CGRP is a neuropeptide involved in signaling pathways associated with pain and vasodilation, particularly in the context of migraines.[7] Olcegepant blocks the binding of CGRP to its receptor, thereby inhibiting downstream signaling cascades.

CGRP_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell Trigeminal Ganglion Trigeminal Ganglion CGRP CGRP Trigeminal Ganglion->CGRP Release CGRPR CGRP Receptor CGRP->CGRPR Binds AC Adenylyl Cyclase CGRPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation / Pain Signaling PKA->Vasodilation Leads to Olcegepant Olcegepant Olcegepant->CGRPR Blocks

Caption: CGRP receptor antagonism by Olcegepant.

Experimental Workflow: In Vivo Formulation Preparation

The preparation of a vehicle for in vivo studies requires a specific order of solvent addition to ensure the compound remains in solution.

InVivo_Workflow start Start: Prepare Stock Solution step1 1. Prepare Stock Solution (e.g., 50 mg/mL in DMSO) start->step1 step2 2. Add PEG300 (40% of final volume) step1->step2 Add to vehicle step3 3. Add Tween-80 (5% of final volume) step2->step3 Mix until clear step4 4. Add Saline (45% of final volume) step3->step4 Mix until clear end End: Final Formulation (≥5 mg/mL) step4->end Mix until homogenous

Caption: Workflow for preparing an in vivo formulation of Olcegepant HCl.

Decision Logic: Solvent Selection for Olcegepant

Choosing the correct solvent system is critical for the success of the experiment. This diagram outlines the decision-making process.

Solvent_Selection start Start: Solubilize Olcegepant in_vitro In Vitro Experiment? start->in_vitro Yes in_vivo In Vivo Experiment? start->in_vivo No dmso_stock Use DMSO for high concentration stock (up to 100 mg/mL for HCl salt) in_vitro->dmso_stock Yes vehicle_choice Select appropriate vehicle based on route of administration and required concentration. in_vivo->vehicle_choice Yes aqueous_buffer Dilute DMSO stock in aqueous buffer. Note: Final DMSO concentration should be low (<0.1%) to avoid cytotoxicity. dmso_stock->aqueous_buffer iv_formulation Use multi-component vehicle (e.g., DMSO/PEG300/Tween-80/Saline) for intravenous administration. vehicle_choice->iv_formulation

Caption: Decision tree for Olcegepant solvent selection.

References

Olcegepant Hydrochloride in Preclinical Research: Administration Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for olcegepant (B1677202) hydrochloride in animal studies, based on published research. The information is intended to guide researchers in designing and executing preclinical studies involving this potent and selective CGRP receptor antagonist.

Introduction

Olcegepant (formerly BIBN4096BS) is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][] It has been instrumental in validating the role of CGRP in migraine pathophysiology. While its low oral bioavailability has limited its clinical development, its efficacy via intravenous administration has paved the way for the development of other CGRP antagonists, known as "gepants".[4] In animal models, olcegepant is a critical tool for investigating the mechanisms of pain, particularly in the context of migraine and neuropathic pain.

Administration Routes in Animal Studies

Olcegepant hydrochloride has been administered in animal models primarily through intravenous, intraperitoneal, and intracerebroventricular routes. The choice of administration route depends on the specific research question, the targeted site of action (central vs. peripheral), and the desired pharmacokinetic profile.

Summary of Quantitative Data

The following table summarizes the administration routes, dosages, animal models, and key findings from various preclinical studies.

Administration RouteAnimal ModelDosageVehicleKey Application/Finding
Intravenous (i.v.) Pithed Rats300, 1000, 3000 µg/kg (bolus injection)Distilled waterBlockade of CGRPergic vasodepressor responses.[1][2]
CCI-ION Rats0.3 - 0.9 mg/kgNot specifiedReduction of mechanical allodynia.
Marmoset Monkeys1 - 30 µg/kgNot specifiedInhibition of CGRP effects on facial blood flow.
Intraperitoneal (i.p.) Mice (C57BL/6J)1 mg/kg5% DMSOAlleviation of cutaneous mechanical hypersensitivity in migraine and pain models.[5][6]
Mice1 mg/kgSaline (Dulbecco PBS)Blockade of CGRP-induced changes in tail vasodilation.[7]
Rats (Sprague-Dawley)1 or 2 mg/kgPEG 200/Tween-80/saline (1:1:18)Attenuation of nitroglycerin-induced trigeminal hyperalgesia.[8]
Intracerebroventricular (i.c.v.) MiceNot specifiedNot specifiedIneffective in preventing mechanical allodynia, suggesting a peripheral site of action.[9]
Subcutaneous (s.c.) General MentionNot specifiedNot specifiedMentioned as a typical administration route, often in the abdominal area or thigh.[]

Experimental Protocols

Intravenous (i.v.) Administration Protocol for Vasomotor Response Studies in Pithed Rats

This protocol is based on studies investigating the effect of olcegepant on cardiovascular responses.[1][2]

Objective: To assess the effect of intravenously administered olcegepant on CGRP-induced vasodepressor responses.

Materials:

  • This compound

  • Distilled water (for vehicle)

  • Male Wistar rats (300-350g)

  • Anesthetic (e.g., pentobarbital)

  • Pithing rod

  • Artificial ventilator

  • Cannulas for drug administration and blood pressure monitoring

  • Methoxamine (B1676408) (for maintaining diastolic blood pressure)

  • Rat α-CGRP

Procedure:

  • Anesthetize the rat and perform the pithing procedure to eliminate central nervous system influences on the cardiovascular system.

  • Immediately begin artificial ventilation.

  • Insert cannulas into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.

  • Administer a continuous infusion of methoxamine to maintain a stable diastolic blood pressure.

  • Administer a single intravenous bolus injection of olcegepant at the desired dose (e.g., 300, 1000, or 3000 µg/kg) or vehicle (distilled water, 1 mL/kg).

  • After a stabilization period, induce vasodepressor responses by administering intravenous bolus injections of rat α-CGRP at increasing concentrations (e.g., 0.1, 0.18, 0.3, 0.56, and 1 µg/kg).

  • Record the changes in diastolic blood pressure to determine the dose-dependent blocking effect of olcegepant on CGRP-induced vasodilation.

Experimental Workflow for i.v. Administration in Pithed Rats

cluster_prep Animal Preparation cluster_exp Experimental Procedure A Anesthetize and Pith Rat B Artificial Ventilation A->B C Cannulate Vein and Artery B->C D Administer Methoxamine Infusion C->D E i.v. Bolus Injection: Olcegepant or Vehicle D->E F Induce Vasodilation: i.v. Bolus of α-CGRP E->F G Record Blood Pressure F->G

Caption: Workflow for i.v. olcegepant administration in pithed rats.

Intraperitoneal (i.p.) Administration Protocol for Migraine Models in Rodents

This protocol is a synthesis of methodologies used in nitroglycerin (NTG)-induced migraine models in rats and mice.[5][8][10]

Objective: To evaluate the efficacy of intraperitoneally administered olcegepant in preventing or reversing hyperalgesia in a rodent model of migraine.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO in saline, or a mixture of PEG 200, Tween-80, and saline)

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Nitroglycerin (NTG) solution

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical sensitivity)

Procedure:

  • Habituate the animals to the behavioral testing environment and procedure for several days before the experiment.

  • Establish a baseline for mechanical sensitivity using von Frey filaments.

  • Prepare the olcegepant solution in the chosen vehicle at the desired concentration (e.g., 1 or 2 mg/kg).

  • Administer NTG (e.g., 5 or 10 mg/kg, i.p.) to induce a migraine-like state.

  • Administer olcegepant or vehicle intraperitoneally at a specified time point relative to the NTG injection (e.g., co-administered or administered 3 hours after NTG).[8][10]

  • At a predetermined time after NTG administration (e.g., 4 or 24 hours), assess the animals for mechanical allodynia using von Frey filaments.[8][10]

  • Compare the withdrawal thresholds between the olcegepant-treated group and the vehicle-treated control group to determine the effect of the drug.

Experimental Workflow for i.p. Administration in Migraine Models

cluster_pre Pre-Experiment cluster_main Experiment A Habituate Animals B Establish Baseline Mechanical Sensitivity A->B C Induce Migraine Model: i.p. Nitroglycerin (NTG) B->C D i.p. Administration: Olcegepant or Vehicle C->D E Assess Mechanical Allodynia (von Frey Filaments) D->E

Caption: Workflow for i.p. olcegepant administration in rodent migraine models.

Signaling Pathway

Olcegepant exerts its effect by blocking the CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The activation of this receptor by CGRP is known to trigger downstream signaling cascades, primarily through Gαs proteins, leading to increased cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation. This signaling is crucial in mediating the vasodilatory and pain-sensitizing effects of CGRP.

CGRP Receptor Signaling and Olcegepant Inhibition

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CGRP CGRP Receptor CLR/RAMP1 Receptor CGRP->Receptor Binds & Activates Gas Gαs Receptor->Gas Activates Olcegepant Olcegepant Olcegepant->Receptor Binds & Blocks AC Adenylate Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Effects Vasodilation & Pain Sensitization PKA->Effects Leads to

References

Application Notes and Protocols for Olcegepant Hydrochloride in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Olcegepant (B1677202) hydrochloride, a potent and selective CGRP receptor antagonist, in cyclic AMP (cAMP) functional assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.

Olcegepant hydrochloride (also known as BIBN4096BS) is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4] It exhibits high affinity for the human CGRP receptor and acts as a competitive antagonist, making it a valuable tool for studying CGRP signaling and for the development of therapeutics, particularly for migraine.[1][3] The CGRP receptor is a G protein-coupled receptor (GPCR) that, upon activation by CGRP, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[5][6] Olcegepant effectively blocks this signaling cascade.

Data Presentation: Quantitative Analysis of Olcegepant Activity

The inhibitory potency of Olcegepant on CGRP-mediated cAMP production has been determined in various cell-based assays. The following table summarizes key quantitative data for Olcegepant's activity at the human CGRP receptor.

ParameterCell LineValueReference
IC50 SK-N-MC0.03 nM[2][3]
Ki SK-N-MC14.4 ± 6.3 pM[1][2][3]
pA2 Col 299.98[7]
pA2 SK-N-MC9.95[7]

Note: The antagonist activity of Olcegepant can be influenced by the specific signaling pathway being measured and the cell type used.[8][9] For instance, differences in potency have been observed when comparing its effects on cAMP accumulation versus CREB phosphorylation.[8][10]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental procedure, the following diagrams visualize the CGRP signaling pathway leading to cAMP production and a typical workflow for a cAMP functional assay using Olcegepant.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor CLR RAMP1 CGRP->CGRP_Receptor Binds & Activates Olcegepant Olcegepant Olcegepant->CGRP_Receptor Binds & Blocks Gs Gs Protein CGRP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Downstream Downstream Cellular Responses CREB->Downstream

CGRP signaling pathway leading to cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture Cells (e.g., SK-N-MC, Cos7) Cell_Seeding 2. Seed Cells into Assay Plate Cell_Culture->Cell_Seeding Preincubation 3. Pre-incubate with Olcegepant (or Vehicle) Cell_Seeding->Preincubation Stimulation 4. Stimulate with CGRP (Agonist) Preincubation->Stimulation Lysis 5. Cell Lysis & cAMP Stabilization Stimulation->Lysis Detection 6. cAMP Detection (e.g., FRET, ELISA) Lysis->Detection Data_Analysis 7. Data Analysis (IC50 determination) Detection->Data_Analysis

Experimental workflow for a cAMP functional assay.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a cAMP functional assay to determine the inhibitory effect of Olcegepant on CGRP-induced cAMP production. This protocol is based on methods described for SK-N-MC cells, which endogenously express the human CGRP receptor.[1][7][11]

Materials and Reagents
  • Cell Line: SK-N-MC cells (or other suitable cells expressing the CGRP receptor, such as transfected Cos7 or HEK293 cells).[8][12][13]

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a final concentration of 500 µM to prevent cAMP degradation.[13]

  • Agonist: Calcitonin gene-related peptide (CGRP), human α-CGRP is commonly used.

  • Antagonist: this compound.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., FRET-based, ELISA, or radioligand binding assay).

  • Assay Plates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence detection.

Protocol for Antagonist IC50 Determination
  • Cell Culture and Seeding:

    • Culture SK-N-MC cells according to standard protocols.

    • Harvest cells and resuspend them in assay buffer at a concentration of 1 x 106 cells/mL.[13]

    • Dispense the cell suspension into the wells of the assay plate. The cell number per well should be optimized based on the detection method.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.

    • Add the Olcegepant dilutions to the appropriate wells. For the control wells (no antagonist and maximum stimulation), add assay buffer with the vehicle (e.g., DMSO) at the same final concentration.

    • Incubate the plate for 30 minutes at 37°C to allow the antagonist to bind to the receptors.[2]

  • Agonist Stimulation:

    • Prepare a solution of CGRP in assay buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment).

    • Add the CGRP solution to all wells except for the basal control wells (no agonist).

    • Incubate the plate for a period determined by the kinetics of the cAMP response, often ranging from 15 minutes to 3 hours, at 37°C.[2][12]

  • cAMP Detection:

    • Following the stimulation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. This may involve adding a lysis reagent followed by detection reagents.

  • Data Analysis:

    • Generate a standard curve if required by the detection kit.

    • Calculate the cAMP concentration in each well.

    • Normalize the data by setting the basal control as 0% and the maximum CGRP stimulation (in the absence of Olcegepant) as 100%.

    • Plot the normalized response as a function of the logarithm of the Olcegepant concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Olcegepant that inhibits 50% of the CGRP-induced cAMP production.

This detailed guide provides the necessary information for researchers to successfully employ this compound in cAMP functional assays to investigate CGRP receptor signaling and pharmacology.

References

Application Notes and Protocols: Olcegepant Hydrochloride in the Study of Trigeminal Ganglion Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing olcegepant (B1677202) hydrochloride, a potent and selective CGRP receptor antagonist, for investigating the activation of the trigeminal ganglion and its role in pain signaling, particularly in the context of migraine pathophysiology.

Introduction

Olcegepant hydrochloride (formerly BIBN4096BS) is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a key neuropeptide implicated in the pathogenesis of migraine, and its receptors are expressed in the trigeminal ganglion.[1][2] Olcegepant serves as a critical tool to dissect the role of CGRP signaling in trigeminal neuron activation and sensitization. These protocols detail both in vivo and in vitro methodologies to study the effects of olcegepant on trigeminal ganglion activity.

Data Presentation

Table 1: In Vivo Efficacy of Olcegepant in Rat Models of Trigeminal Activation
ModelSpeciesOlcegepant DosePrimary Outcome MeasureEffect of OlcegepantReference
Capsaicin-Induced Trigeminal ActivationWistar Rat900 µg/kg (i.v.)c-Fos expression in the spinal trigeminal nucleus57% inhibition of capsaicin-induced c-Fos expression[3][4]
Capsaicin-Induced Trigeminal ActivationWistar Rat900 µg/kg (i.v.)pERK expression in the trigeminal ganglionNo significant change in capsaicin-induced pERK expression[3][4]
Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION)Sprague-Dawley Rat0.3 - 0.9 mg/kg (i.v.)Mechanical AllodyniaMarked reduction in mechanical allodynia[5]
Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION)Sprague-Dawley Rat0.6 mg/kg (i.v.)c-Fos expression in the spinal nucleus of the trigeminal nerveSignificant reduction in the number of c-Fos immunolabeled cells[5]
Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION)Sprague-Dawley Rat0.6 mg/kg (i.v.)ATF3 transcript upregulation in the trigeminal ganglionSignificant reduction in ATF3 upregulation[5]
Table 2: In Vitro Antagonist Activity of Olcegepant in Cultured Rat Trigeminal Ganglion (TG) Neurons
Signaling PathwayAgonistOlcegepant ConcentrationpA2 ValueReference
cAMP AccumulationαCGRP100 nM8.07 ± 0.09[6]
CREB PhosphorylationαCGRP100 nM9.92 ± 0.06[6]
p38 PhosphorylationαCGRP100 nMSimilar potency to cAMP antagonism[6]

Signaling Pathways and Experimental Workflows

CGRP_Signaling_Pathway cluster_neuron Trigeminal Ganglion Neuron CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Olcegepant Olcegepant Olcegepant->CGRP_R AC Adenylate Cyclase CGRP_R->AC p38 p38 MAPK CGRP_R->p38 ERK ERK CGRP_R->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., c-Fos, ATF3) pCREB->Gene_Expression pp38 p-p38 MAPK p38->pp38 Neuronal_Activation Neuronal Activation/ Sensitization pp38->Neuronal_Activation pERK pERK ERK->pERK pERK->Neuronal_Activation Gene_Expression->Neuronal_Activation

Figure 1: CGRP Signaling Pathway and Olcegepant's Mechanism of Action.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_outcome Outcome Measures cluster_analysis Analysis Animal_Model Induce Trigeminal Activation Model (e.g., Capsaicin injection or CCI-ION) Olcegepant_Admin Administer Olcegepant or Vehicle (i.v.) Animal_Model->Olcegepant_Admin Behavioral_Testing Assess Nociceptive Behavior (e.g., Mechanical Allodynia) Olcegepant_Admin->Behavioral_Testing Tissue_Collection Collect Trigeminal Ganglion and Spinal Trigeminal Nucleus Behavioral_Testing->Tissue_Collection IHC Immunohistochemistry (c-Fos, pERK) Tissue_Collection->IHC qPCR Real-time qPCR (ATF3) Tissue_Collection->qPCR In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Signaling Assays cluster_analysis Data Analysis TG_Isolation Isolate Trigeminal Ganglia from Rats TG_Culture Establish Primary Culture of TG Neurons TG_Isolation->TG_Culture Pre_incubation Pre-incubate with Olcegepant or Vehicle TG_Culture->Pre_incubation Stimulation Stimulate with CGRP Pre_incubation->Stimulation cAMP_Assay cAMP Accumulation Assay Stimulation->cAMP_Assay Phospho_Assay Phosphorylation Assays (pCREB, p-p38, pERK) Stimulation->Phospho_Assay Dose_Response Generate Dose-Response Curves cAMP_Assay->Dose_Response Phospho_Assay->Dose_Response IC50_pA2 Calculate IC50 or pA2 Values Dose_Response->IC50_pA2

References

Application Notes and Protocol: Olcegepant Hydrochloride in Dural Vessel Vasodilation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often linked to the dilation of cranial blood vessels. Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator neuropeptide deeply implicated in migraine pathophysiology.[1] During a migraine attack, CGRP is released from trigeminal nerve fibers, leading to the dilation of dural and meningeal arteries.[1][2][3] This vasodilation is thought to activate perivascular nociceptive nerves, contributing to the sensation of pain.[3][4] Olcegepant (B1677202) (BIBN4096BS) is a non-peptide CGRP receptor antagonist that has been instrumental in validating the CGRP pathway as a therapeutic target for migraine.[5][6][7] These application notes provide a detailed protocol for assessing the inhibitory effect of Olcegepant hydrochloride on CGRP-induced vasodilation in isolated dural vessels.

Principle of the Assay

This protocol details an ex vivo method using a wire myograph to measure isometric tension in isolated dural artery segments. The arteries are first pre-constricted to establish a stable vascular tone. Subsequently, cumulative concentrations of CGRP are added to induce vasodilation. The experiment is then repeated in the presence of this compound to quantify its antagonistic effect on CGRP-induced relaxation. This allows for the determination of key pharmacological parameters, such as the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

Signaling Pathway of CGRP-Induced Vasodilation

CGRP mediates vasodilation primarily through the activation of its receptor on vascular smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and an increase in vessel diameter. Olcegepant acts as a competitive antagonist at the CGRP receptor, blocking these downstream effects.

G cluster_0 Vascular Smooth Muscle Cell CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds & Activates Olcegepant Olcegepant Olcegepant->Receptor Blocks AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_channel K+ Channels (e.g., K-ATP) PKA->K_channel Opens Relaxation Vasodilation K_channel->Relaxation Causes Hyperpolarization

Caption: CGRP signaling pathway leading to vasodilation and its inhibition by Olcegepant.

Experimental Protocol

This protocol is adapted from established methodologies for studying isolated rodent arteries.[8]

Materials and Reagents
  • This compound

  • α-CGRP (rat)

  • Potassium Chloride (KCl)

  • Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.027, Glucose 5.5.

  • Distilled, deionized water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Wire myograph system (e.g., DMT)

  • Dissection microscope and tools

  • Male Wistar rats (250-300g)

Preparation of Solutions
  • PSS Buffer: Prepare fresh and bubble continuously with carbogen gas for at least 30 minutes before use. Maintain at 37°C.

  • High K+ PSS (for testing viability): Prepare PSS with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

  • α-CGRP Stock Solution: Prepare a 1 mM stock solution in distilled water and store at -80°C. Prepare fresh serial dilutions in PSS on the day of the experiment.

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water, based on manufacturer's instructions). Further dilutions should be made in PSS.

Tissue Dissection and Mounting
  • Humanely euthanize the rat according to institutional guidelines.

  • Carefully dissect the skull to expose the dura mater.

  • Under a dissection microscope, identify and carefully isolate segments of the middle meningeal artery (or other dural arteries) of approximately 2 mm in length.

  • Transfer the isolated artery segments to a petri dish containing cold, carbogen-aerated PSS.

  • Mount the artery segments in a wire myograph chamber, securing them between two tungsten wires (typically 40 µm diameter).

  • Fill the myograph chamber with 37°C PSS and continuously bubble with carbogen gas.

Experimental Workflow

G cluster_workflow Experimental Workflow A Isolate & Mount Dural Artery B Equilibrate (60 min) A->B C Test Viability (High K+ PSS) B->C D Wash & Stabilize C->D E Pre-constrict (e.g., with U46619 or PGF2α) D->E F Cumulative CGRP Concentration-Response Curve E->F G Washout & Re-equilibrate F->G H Incubate with Olcegepant (30 min) G->H I Repeat CGRP Concentration-Response Curve H->I J Data Analysis (pA2 Calculation) I->J

Caption: Workflow for dural vessel vasodilation assay.

Detailed Procedure
  • Equilibration: Allow the mounted artery to equilibrate in the myograph chamber for 60 minutes at a baseline tension. During this time, replace the PSS every 15-20 minutes.

  • Viability Test: After equilibration, replace the PSS with High K+ PSS to induce contraction. A robust contraction confirms the viability of the vascular smooth muscle. Wash the tissue with PSS to return to baseline tension.

  • Pre-constriction: Once the baseline is stable, add a vasoconstrictor agent (e.g., U46619 or Prostaglandin F2α) to induce a submaximal, stable contraction (typically 60-80% of the High K+ response).

  • CGRP Concentration-Response (Control): Once the pre-constriction tone is stable, add cumulative concentrations of α-CGRP (e.g., 10⁻¹² to 10⁻⁷ M) to the chamber. Record the relaxation response at each concentration until a maximal effect is observed.

  • Washout: Thoroughly wash the tissue with PSS until it returns to the baseline resting tone.

  • Antagonist Incubation: Add the desired concentration of this compound to the chamber and incubate for at least 30 minutes.

  • CGRP Concentration-Response (with Olcegepant): Repeat the pre-constriction step (step 3) and then, in the continued presence of Olcegepant, repeat the cumulative addition of α-CGRP (step 4).

  • Data Analysis: Express the relaxation at each CGRP concentration as a percentage of the pre-constricted tone. Plot the concentration-response curves (log[CGRP] vs. % relaxation) for CGRP alone and in the presence of Olcegepant. The rightward shift of the curve in the presence of Olcegepant indicates antagonism. A Schild plot analysis can be used to determine the pA2 value.

Data Presentation

AntagonistTissueAgonistParameterValueReference
OlcegepantHuman Middle Meningeal ArteryCGRPpA2>1 log unit more potent than in HCA[1]
OlcegepantHuman Coronary Artery (HCA)CGRPSchild Slope< 1[1]
OlcegepantRat CGRP Receptors (Binding Assay)-pKi8.46[7]
OlcegepantHuman CGRP Receptors (Binding Assay)-pKi10.84[7]

Note: A Schild plot slope of less than 1 may suggest complex receptor interactions.[1] The antagonist activity of Olcegepant can be dependent on the specific signaling pathway being measured.[5][6]

Conclusion

This protocol provides a robust framework for evaluating the pharmacological activity of this compound in a dural vessel vasodilation assay. By quantifying the inhibition of CGRP-induced vasodilation, researchers can effectively characterize the potency and mechanism of action of CGRP receptor antagonists, contributing to the development of novel therapeutics for migraine and related disorders.

References

Olcegepant hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and storage of stock solutions of Olcegepant hydrochloride, a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor.[1] Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in experimental settings. The information presented covers solubility in various solvents, recommended storage conditions, and step-by-step preparation methods for both in vitro and in vivo applications.

Solubility Data

This compound exhibits varying solubility depending on the solvent system. It is critical to select an appropriate solvent to achieve the desired concentration and ensure the compound remains in solution. For dimethyl sulfoxide (B87167) (DMSO), which is hygroscopic, using a fresh, unopened container is recommended to achieve maximum solubility.[1]

Table 1: In Vitro Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100 mg/mL[1]110.36 mM[1]Ultrasonic assistance may be required.[1] Use newly opened, anhydrous DMSO.[1]
Water≥ 66.66 mg/mL[1]≥ 73.57 mM[1]Saturation point not fully determined.[1]
1M HCl50 mg/mL[2]57.49 mM[2]Requires ultrasonic treatment and pH adjustment to 1.[2]

Table 2: Example Solvent Formulations for In Vivo Use

Solvent Composition (v/v)Final SolubilityResulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]Clear Solution[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]Clear Solution[2]
5% DMSO, 95% (20% SBE-β-CD in Saline)2.5 mg/mL[2]Suspended Solution (requires sonication)[2]
1% DMSO, 99% Saline0.5 mg/mL[2]Suspended Solution (requires sonication)[2]

Note: For in vivo experiments, it is highly recommended to prepare working solutions freshly on the day of use.[3] If precipitation occurs during preparation, gentle warming or sonication can be used to aid dissolution.[3]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (100 mg/mL)

Materials:

  • This compound powder

  • Anhydrous, newly opened DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tube

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes to initially mix the compound.

  • Place the tube in an ultrasonic bath. Sonicate the mixture until the solution is clear and all particulate matter has dissolved.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3][4]

  • Store the aliquots as recommended in Section 3.

Protocol 2: Preparation of Aqueous Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile, conical-bottom polypropylene tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of sterile water to achieve the desired concentration (e.g., up to 66.66 mg/mL).[1]

  • Vortex the tube until the compound is fully dissolved.

  • To ensure sterility for cell culture or other sensitive applications, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Aliquot and store as recommended in Section 3.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and activity of this compound.

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotes
Powder -20°C3 years[2]
4°C2 years[2]
In Solvent -80°C6 months[1][3]Recommended for long-term storage. Store under nitrogen and away from moisture.[1] Avoid repeated freeze-thaw cycles.[3][4]
-20°C1 month[1][3]Suitable for short-term storage. Store under nitrogen and away from moisture.[1] Avoid repeated freeze-thaw cycles.[3][4]

Visualized Workflows and Pathways

Workflow for Stock Solution Handling

The following diagram outlines the standard procedure for preparing, using, and storing this compound stock solutions.

Caption: Workflow for this compound Stock Solution Preparation and Storage.

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant acts by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade typically initiated by the binding of the endogenous CGRP ligand. This mechanism is central to its therapeutic potential in conditions like migraine.[1]

G CGRP CGRP Ligand Receptor CGRP Receptor (GPCR) CGRP->Receptor Binds Signaling Downstream Signaling (e.g., cAMP production) Receptor->Signaling Activates Olcegepant Olcegepant Olcegepant->Receptor Blocks

Caption: Simplified signaling pathway showing Olcegepant's antagonism at the CGRP receptor.

Handling and Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6] Ensure compliance with all institutional and governmental regulations for handling and disposal of chemical reagents.[7]

References

Application Note: Quantification of Olcegepant Hydrochloride in Tissue Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olcegepant hydrochloride in tissue homogenates. Olcegepant is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, investigated for the treatment of migraines.[1][2][3] Accurate quantification in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The described protocol employs a protein precipitation-based extraction followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry. This method provides the necessary accuracy and precision for preclinical research and drug development.

Introduction

Olcegepant (formerly BIBN 4096) is a CGRP receptor antagonist that has shown efficacy in the acute treatment of migraine.[1][4] Its mechanism of action involves blocking the CGRP receptor, which is implicated in the pathophysiology of migraine.[1][5] To understand the distribution and concentration of Olcegepant in target tissues, a robust and validated analytical method is essential. While methods for quantifying CGRP antagonists in plasma have been established[6][7][8], this document provides a comprehensive protocol specifically adapted for tissue matrices. The method is designed for researchers, scientists, and drug development professionals requiring precise quantification of Olcegepant in preclinical tissue samples.

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of CGRP to its receptor. The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[5][9][10] Upon activation by CGRP, the receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12] This elevation in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to vasodilation and nociceptive signaling, key events in migraine headaches.[11] Olcegepant competitively binds to the CGRP receptor, preventing CGRP-mediated signaling.[2]

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor (CLR + RAMP1) CGRP->CGRP_Receptor Binds & Activates Olcegepant Olcegepant Olcegepant->CGRP_Receptor Binds & Blocks G_Protein Gαs Protein CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Nociception PKA->Vasodilation Leads to Experimental_Workflow A 1. Tissue Collection & Weighing B 2. Homogenization (in PBS) A->B C 3. Aliquot Homogenate B->C D 4. Add Internal Standard C->D E 5. Protein Precipitation (with cold Acetonitrile) D->E F 6. Vortex & Centrifuge E->F G 7. Collect Supernatant F->G H 8. Evaporate & Reconstitute G->H I 9. LC-MS/MS Analysis H->I

References

Troubleshooting & Optimization

Improving Olcegepant hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Olcegepant (B1677202) hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Olcegepant hydrochloride powder and stock solutions?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles that can lead to degradation.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in DMSO (≥ 50 mg/mL) and 1M HCl (50 mg/mL, may require ultrasonication and pH adjustment).[1] It is reported to be insoluble in water and ethanol. For in vivo studies, co-solvent systems are typically used to achieve the desired concentration and maintain solubility.

Q3: How can I prepare a working solution of this compound for in vivo experiments?

A3: A common method involves first dissolving this compound in a minimal amount of DMSO to create a stock solution. This stock solution is then further diluted with a mixture of other solvents. A frequently used vehicle is a combination of DMSO, PEG300, Tween-80, and saline.[2][3] For example, a clear solution of ≥ 5 mg/mL can be achieved with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q4: What is the mechanism of action of Olcegepant?

A4: Olcegepant is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) type 1 receptor.[2] CGRP is a neuropeptide involved in signaling pathways associated with pain and inflammation, particularly in the context of migraines. By blocking the CGRP receptor, Olcegepant inhibits these downstream signaling events.

Troubleshooting Guides

Issue 1: Precipitation occurs when preparing the working solution.

Q: I observed precipitation when diluting my DMSO stock solution of this compound with an aqueous buffer/saline. What should I do?

A: Precipitation upon addition to aqueous solutions is a common issue due to the low aqueous solubility of Olcegepant. Here are some steps to troubleshoot this:

  • Use of Co-solvents: It is highly recommended to use a co-solvent system for aqueous dilutions. Formulations containing PEG300 and Tween-80 can help maintain solubility.[2][3]

  • Order of Addition: When preparing a co-solvent formulation, add each solvent sequentially and ensure the solution is mixed thoroughly before adding the next component.[2]

  • Sonication and Gentle Warming: If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can help redissolve the compound.[2] However, be cautious with heating as it may accelerate degradation if prolonged.

  • Check DMSO Quality: Hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of Olcegepant. It is recommended to use fresh, high-quality DMSO.[3]

  • Adjust Final DMSO Concentration: For in vivo studies, while a higher DMSO concentration aids solubility, it may be toxic to animals. A final DMSO concentration below 2% is often recommended for weakened animals.

Issue 2: Inconsistent or lower-than-expected activity in in-vitro assays.

Q: My this compound solution seems to have lost activity, leading to inconsistent results in my cell-based assays. What could be the cause?

A: Loss of activity can be due to chemical degradation or improper handling. Consider the following:

  • Improper Storage: Ensure that stock solutions are stored at the recommended temperatures (-80°C or -20°C) and are not subjected to frequent freeze-thaw cycles.[1] Aliquoting the stock solution upon preparation is crucial.

  • Age of Solution: For optimal results, especially for sensitive in vivo studies, it is recommended to use freshly prepared working solutions.[1][3] Stock solutions stored for extended periods, even at low temperatures, may experience some degradation.

  • pH of the Medium: The stability of this compound can be pH-dependent. While specific data is limited, compounds with similar structures can be susceptible to hydrolysis at acidic or alkaline pH. Ensure the pH of your assay medium is within a stable range for the compound.

  • Light Exposure: Protect solutions from direct light, as photodecomposition can be a degradation pathway for many pharmaceutical compounds. Store solutions in amber vials or cover them with foil.

  • Pathway-Dependent Antagonism: The antagonist activity of Olcegepant can be dependent on the specific signaling pathway being measured (e.g., cAMP vs. CREB phosphorylation).[4][5] Inconsistent results could arise if different assay readouts are being used across experiments.

Quantitative Data

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CUp to 3 yearsKeep tightly sealed and protected from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (Stock Solution) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthFor shorter-term storage of aliquots.[1]

Table 2: Illustrative pH-Dependent Degradation Profile of this compound in Aqueous Solution at 37°C

Disclaimer: The following data is illustrative and based on general principles of drug stability, as specific degradation kinetics for this compound are not publicly available. This table is intended to provide a conceptual understanding.

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.00.0927.5
5.00.02330.1
7.40.03519.8
9.00.1156.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vivo Studies

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Preparation of Stock Solution (e.g., 50 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile container.

    • Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 50 mg/mL.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution (e.g., 5 mg/mL):

    • This protocol is for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • For a final volume of 1 mL:

      • Start with 400 µL of PEG300 in a sterile tube.

      • Add 100 µL of the 50 mg/mL this compound DMSO stock solution and mix thoroughly.

      • Add 50 µL of Tween-80 and mix until the solution is clear.

      • Add 450 µL of saline to reach the final volume of 1 mL. Mix well.

    • The final concentration of this compound will be 5 mg/mL.

    • It is recommended to use this working solution immediately after preparation.[3]

Protocol 2: Representative Stability-Indicating HPLC Method

Disclaimer: This is a representative protocol based on methods for similar CGRP antagonists, as a validated method for Olcegepant is not publicly available. This method would require validation for specific applications.

Objective: To develop a stability-indicating HPLC method to separate Olcegepant from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Forced Degradation Study Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Alkaline: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Solid powder at 80°C for 48 hours

    • Photolytic: Solution exposed to UV light (254 nm) for 24 hours

  • Neutralize acidic and alkaline samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using the HPLC method described above.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Olcegepant peak.

Visualizations

CGRP_Signaling_Pathway cluster_membrane Cell Membrane CGRP CGRP Olcegepant Olcegepant CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds Olcegepant->CGRP_R Blocks G_alpha_s Gαs CGRP_R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates PKA Protein Kinase A (PKA) ATP ATP cAMP cAMP ATP->cAMP Converts AC cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription (e.g., for pain mediators) pCREB->Gene_Transcription Promotes

Caption: CGRP signaling pathway and the inhibitory action of Olcegepant.

Troubleshooting_Workflow Start Issue: Precipitation in Working Solution Check_Solvents Are you using a co-solvent system (e.g., with PEG300, Tween-80)? Start->Check_Solvents Use_Cosolvents Action: Prepare solution using a recommended co-solvent formulation. Check_Solvents->Use_Cosolvents No Check_Order Was the order of solvent addition correct? Check_Solvents->Check_Order Yes Resolved Issue Resolved Use_Cosolvents->Resolved Correct_Order Action: Re-prepare solution, ensuring sequential addition and mixing. Check_Order->Correct_Order No Apply_Energy Action: Gently warm (37°C) and/or sonicate the solution. Check_Order->Apply_Energy Yes Correct_Order->Resolved Check_DMSO Is the DMSO fresh and high-purity? Apply_Energy->Check_DMSO Use_New_DMSO Action: Use a new, unopened vial of high-purity DMSO. Check_DMSO->Use_New_DMSO No Check_DMSO->Resolved Yes Use_New_DMSO->Resolved

Caption: Troubleshooting workflow for Olcegepant solution precipitation.

References

Olcegepant Hydrochloride Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of olcegepant (B1677202) hydrochloride observed in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular responses in our assays with olcegepant that cannot be solely attributed to CGRP receptor antagonism. What could be the cause?

A1: While olcegepant is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, studies have revealed off-target activity, most notably on the amylin 1 (AMY₁) receptor.[1] This is a critical consideration as the AMY₁ receptor is also activated by CGRP.[1] Therefore, the cellular phenotype you are observing might be a composite of effects from the blockade of both CGRP and AMY₁ receptors.

Q2: Is the potency of olcegepant the same at the CGRP receptor and the AMY₁ receptor?

A2: No, olcegepant is significantly more potent at the CGRP receptor. However, its antagonist activity at the AMY₁ receptor is notable and can be physiologically relevant depending on the concentration used and the expression levels of the receptors in your cellular model.[1][2]

Q3: We are seeing a discrepancy in olcegepant's inhibitory effect when measuring different downstream signaling pathways (e.g., cAMP vs. CREB phosphorylation). Why is this happening?

A3: This phenomenon is known as "biased antagonism" or "pathway-dependent antagonism." Research has shown that olcegepant's antagonist activity can depend on the specific signaling pathway being measured.[1] For instance, at the AMY₁ receptor, olcegepant has been observed to be a more potent antagonist of CGRP-stimulated CREB phosphorylation than of CGRP-stimulated cAMP accumulation.[1] This suggests that the drug may differentially modulate distinct downstream signaling cascades initiated by the same receptor.

Q4: In which cell lines have the off-target effects of olcegepant been characterized?

A4: Off-target effects, particularly at the AMY₁ receptor, have been studied in transfected cell lines such as Cos7 cells.[1] These cells are often used in receptor pharmacology studies because they do not endogenously express the receptors of interest, allowing for the study of specific receptor subtypes in a controlled environment. Off-target effects have also been investigated in primary cultures of rat trigeminal ganglia neurons, which endogenously express both CGRP and AMY₁ receptors.[1]

Q5: Could the observed off-target effects be specific to the agonist used in the assay?

A5: Yes, there is evidence of "agonist-dependent antagonism" for olcegepant at the AMY₁ receptor. Its potency as an antagonist can be higher when αCGRP is used as the agonist compared to amylin.[2][3] This is an important experimental variable to consider when designing and interpreting your studies.

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀/pA₂ values for olcegepant in functional assays.
Potential Cause Troubleshooting Step
Cell line heterogeneity Ensure you are using a clonal cell line with stable expression of the target receptor. If using a mixed population, consider single-cell cloning to obtain a homogenous population.
Receptor expression levels High receptor expression can lead to receptor reserve, which can mask the true potency of an antagonist. Characterize the expression level of your target receptor and consider using a cell line with lower expression if receptor reserve is suspected.
Assay-dependent variability Be aware that the measured potency of olcegepant can differ between signaling pathways (e.g., cAMP vs. CREB).[1] If possible, measure multiple downstream readouts to get a more complete picture of the drug's activity.
Agonist choice The potency of olcegepant at the AMY₁ receptor can be influenced by the agonist used (αCGRP vs. amylin).[2][3] Ensure you are using a consistent agonist and be aware of this potential for variability if comparing data from studies using different agonists.
Incorrect assay conditions Optimize incubation times, cell density, and agonist concentration. Ensure that the agonist concentration used is at or near its EC₈₀ for antagonist studies to obtain accurate pA₂ values.
Issue 2: Unexpected or "off-target" signaling observed.
Potential Cause Troubleshooting Step
AMY₁ receptor expression If your cell model endogenously expresses the AMY₁ receptor, the observed effects of olcegepant may be due to its activity at this receptor. Use qPCR or Western blotting to determine if the AMY₁ receptor is expressed in your cells.
Activation of alternative signaling pathways Olcegepant exhibits biased antagonism.[1] The signaling you are observing may be a result of this phenomenon. Consider using pathway-specific inhibitors to dissect the signaling cascade.
Presence of other CGRP receptor family members While less characterized for olcegepant, consider the possibility of interactions with other related receptors if your cell system expresses them.
Compound purity and stability Ensure the purity of your olcegepant hydrochloride stock. Improper storage or handling can lead to degradation and the generation of active or interfering byproducts.

Data Presentation

Table 1: Antagonist Potency (pA₂) of Olcegepant at Human CGRP and AMY₁ Receptors

ReceptorAgonistSignaling PathwaypA₂ (Mean ± SEM)Reference
CGRP ReceptorαCGRPcAMP Accumulation9.0 ± 0.1[1]
CGRP ReceptorαCGRPCREB Phosphorylation8.8 ± 0.2[1]
AMY₁ ReceptorαCGRPcAMP Accumulation6.9 ± 0.1[1]
AMY₁ ReceptorαCGRPCREB Phosphorylation7.4 ± 0.1[1]
AMY₁ ReceptorAmylincAMP Accumulation6.72 ± 0.13[1]

Experimental Protocols

Key Experiment 1: Cellular cAMP Accumulation Assay

This protocol is adapted for a 96-well plate format using a commercially available cAMP assay kit (e.g., HTRF, Lance, or similar).

Materials:

  • Cells expressing the receptor of interest (e.g., Cos7 transfected with CGRP or AMY₁ receptors)

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Agonist (e.g., αCGRP or amylin)

  • This compound

  • cAMP assay kit

  • White opaque 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a white opaque 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Cell Starvation: The following day, aspirate the culture medium and wash the cells once with serum-free medium. Add serum-free medium and incubate for at least 1 hour at 37°C.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX). Aspirate the starvation medium and add the olcegepant solutions to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Prepare the agonist (e.g., αCGRP) at a concentration that will give a final concentration of approximately EC₈₀. Add the agonist to the wells containing the antagonist and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.

  • Data Analysis: Plot the response against the log of the antagonist concentration and fit the data to a suitable pharmacological model to determine the IC₅₀ or pA₂ value.

Key Experiment 2: CREB Phosphorylation Assay

This protocol is a general guideline for an in-cell ELISA or Western blot-based detection of phosphorylated CREB (pCREB).

Materials:

  • Cells expressing the receptor of interest

  • Cell culture medium

  • Serum-free medium

  • Agonist (e.g., αCGRP)

  • This compound

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against pCREB (Ser133)

  • Primary antibody against total CREB (for normalization)

  • Secondary antibody (HRP- or fluorescently-conjugated)

  • Detection reagents (e.g., ECL for Western blot, or a suitable substrate for ELISA)

  • 96-well plates (for in-cell ELISA) or SDS-PAGE equipment (for Western blot)

Procedure:

  • Cell Seeding and Starvation: Follow steps 1 and 2 from the cAMP assay protocol.

  • Antagonist Pre-incubation: Follow step 3 from the cAMP assay protocol.

  • Agonist Stimulation: Add the agonist to the wells and incubate for a predetermined optimal time for CREB phosphorylation (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells in ice-cold lysis buffer.

  • pCREB Detection (In-cell ELISA):

    • Fix the cells in the plate.

    • Permeabilize the cells.

    • Block non-specific binding.

    • Incubate with primary antibodies (anti-pCREB and anti-total CREB in separate wells for normalization).

    • Incubate with secondary antibodies.

    • Add detection substrate and read the signal on a plate reader.

  • pCREB Detection (Western Blot):

    • Determine the protein concentration of the cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with primary antibodies (anti-pCREB, then strip and re-probe for total CREB).

    • Incubate with HRP-conjugated secondary antibody.

    • Detect with ECL reagents.

  • Data Analysis: Quantify the pCREB signal and normalize it to the total CREB signal. Plot the normalized signal against the log of the antagonist concentration to determine the IC₅₀.

Visualizations

G cluster_CGRP CGRP Receptor Signaling cluster_AMY1 AMY₁ Receptor Signaling CGRP_ligand CGRP CGRP_receptor CGRP Receptor (CLR/RAMP1) CGRP_ligand->CGRP_receptor G_protein_CGRP Gαs CGRP_receptor->G_protein_CGRP AC_CGRP Adenylate Cyclase G_protein_CGRP->AC_CGRP activates cAMP_CGRP cAMP AC_CGRP->cAMP_CGRP produces PKA_CGRP PKA cAMP_CGRP->PKA_CGRP activates CREB_CGRP CREB PKA_CGRP->CREB_CGRP phosphorylates pCREB_CGRP pCREB CREB_CGRP->pCREB_CGRP Gene_expression_CGRP Gene Expression pCREB_CGRP->Gene_expression_CGRP regulates Amylin_ligand Amylin / CGRP AMY1_receptor AMY₁ Receptor (CTR/RAMP1) Amylin_ligand->AMY1_receptor G_protein_AMY1 Gαs AMY1_receptor->G_protein_AMY1 AC_AMY1 Adenylate Cyclase G_protein_AMY1->AC_AMY1 activates cAMP_AMY1 cAMP AC_AMY1->cAMP_AMY1 produces PKA_AMY1 PKA cAMP_AMY1->PKA_AMY1 activates CREB_AMY1 CREB PKA_AMY1->CREB_AMY1 phosphorylates pCREB_AMY1 pCREB CREB_AMY1->pCREB_AMY1 Gene_expression_AMY1 Gene Expression pCREB_AMY1->Gene_expression_AMY1 regulates Olcegepant Olcegepant Olcegepant->CGRP_receptor Potent Antagonist Olcegepant->AMY1_receptor Less Potent Antagonist G start Start Experiment seed_cells Seed cells in 96-well plate start->seed_cells starve_cells Serum starve cells seed_cells->starve_cells add_olcegepant Add serial dilutions of olcegepant starve_cells->add_olcegepant add_agonist Add agonist (e.g., CGRP) add_olcegepant->add_agonist incubate Incubate add_agonist->incubate readout Measure cellular response incubate->readout cAMP_assay cAMP accumulation assay readout->cAMP_assay Pathway 1 pCREB_assay CREB phosphorylation assay readout->pCREB_assay Pathway 2 analyze Analyze data (IC₅₀/pA₂ determination) cAMP_assay->analyze pCREB_assay->analyze end End analyze->end

References

Troubleshooting inconsistent results with Olcegepant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Olcegepant (B1677202) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing variable potency (IC50, Ki) for Olcegepant in my experiments?

A1: Inconsistent potency measurements for Olcegepant can arise from several factors, primarily related to the specific experimental conditions and the inherent properties of the compound.

  • Assay-Dependent Variability: The antagonist activity of Olcegepant can be dependent on the signaling pathway being measured.[1][2] For instance, its potency in blocking cyclic AMP (cAMP) accumulation may differ from its potency in inhibiting the phosphorylation of other signaling molecules like CREB or p38.[1][2] It is crucial to maintain a consistent readout and be aware that different downstream signaling events can yield different potency values.

  • Receptor Specificity: While Olcegepant is a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, it can also interact with other receptors, such as the amylin 1 (AMY1) receptor, albeit with lower potency.[1][2] The expression levels of these different receptors in your experimental system (e.g., cell line, tissue preparation) can influence the observed antagonist activity.

  • Solubility Issues: Olcegepant has low aqueous solubility.[3] Improper dissolution can lead to a lower effective concentration in your assay, resulting in seemingly weaker potency.

Troubleshooting Steps:

  • Standardize Your Assay: Use a consistent signaling pathway readout for all experiments to ensure comparability of results.

  • Characterize Your System: If using a cell-based assay, verify the expression profile of CGRP and related receptors (e.g., AMY1) to understand potential off-target effects.

  • Ensure Complete Solubilization: Prepare stock solutions in an appropriate solvent like DMSO and ensure the compound is fully dissolved before further dilution into aqueous assay buffers.[4][5][][7] Sonication or gentle warming may aid dissolution.[7] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are often necessary.[4][5]

Q2: I'm seeing poor solubility of Olcegepant hydrochloride in my aqueous buffers. How can I improve this?

A2: this compound is known to have limited solubility in water.[3] This is a common challenge that can significantly impact experimental outcomes.

Solubilization Guide:

SolventConcentrationNotes
DMSO ≥ 50 mg/mL[5][]Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[4][5]
1M HCl 50 mg/mL[5]Ultrasonic treatment may be required to achieve dissolution. Adjusting the pH to 1 with HCl can aid solubility.[5]
In Vivo Formulation ≥ 2.5 mg/mL[5]A common formulation involves a multi-step process: first, dissolve in 10% DMSO, then add 40% PEG300, followed by 5% Tween-80, and finally, bring to volume with 45% saline.[5]

Q3: My in vivo results with Olcegepant are not consistent. What are the potential reasons?

A3: Inconsistent in vivo efficacy can be due to a combination of factors related to the compound's administration, metabolism, and the specific animal model used.

  • Route of Administration: Olcegepant is typically administered intravenously (i.v.) or intraperitoneally (i.p.) in preclinical models.[5][8][9] The route of administration can significantly affect its bioavailability and subsequent efficacy. Intracerebroventricular (i.c.v.) administration has been shown to be ineffective in some models, suggesting a peripheral site of action.[9]

  • Vehicle and Formulation: Due to its poor aqueous solubility, the choice of vehicle is critical for consistent in vivo delivery. An inappropriate vehicle can lead to precipitation of the compound upon injection, resulting in variable dosing.

  • Animal Model: The specific animal model of migraine or pain being used can influence the observed effects of Olcegepant. For example, its efficacy has been demonstrated in models of capsaicin-induced Fos expression and in the conscious marmoset model of trigeminal activation.[5]

Troubleshooting Steps:

  • Optimize Formulation: Utilize a validated in vivo formulation, such as the DMSO/PEG300/Tween-80/saline mixture, to ensure complete dissolution and consistent delivery.[5]

  • Consistent Administration: Maintain a consistent and appropriate route of administration across all experimental animals and studies.

  • Model-Specific Considerations: Carefully consider the established literature for the specific animal model you are using to determine the expected outcomes and optimal dosing regimens for Olcegepant.

Quantitative Data Summary

Table 1: In Vitro Potency of Olcegepant

ParameterValueSystemReference
IC50 0.03 nMHuman CGRP1 Receptor[4][5][]
Ki 14.4 pMHuman CGRP Receptors[5][]
pA2 11.2CGRP-induced cAMP generation in SK-N-MC cells[7]

Table 2: Solubility of Olcegepant

SolventSolubilityReference
Water 0.0324 mg/mL (Predicted)[3]
DMSO ≥ 50 mg/mL[5][]
1M HCl 50 mg/mL (with sonication)[5]

Experimental Protocols

1. CGRP Receptor Binding Assay

This protocol is a generalized procedure based on commonly used methods.

  • Materials:

    • SK-N-MC cell membranes (or other cells expressing the CGRP receptor)

    • Binding Buffer: 10 mM HEPES, pH 7.4, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA)

    • Radioligand: 125I-CGRP (10 pM)

    • This compound

    • Non-specific binding control: High concentration of unlabeled CGRP or Olcegepant (e.g., 500 pM)

  • Procedure:

    • Incubate 25 µg of cell membranes in 1 mL of binding buffer.

    • Add varying concentrations of Olcegepant to compete with the radioligand.

    • Add 10 pM of 125I-CGRP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the Ki value using the Cheng-Prusoff equation.[7]

2. In Vivo Model of Trigeminal Activation in Marmoset Monkeys

This is a summary of the methodology used to assess the in vivo activity of Olcegepant.

  • Animal Model: Marmoset monkeys.

  • Procedure:

    • Anesthetize the animals.

    • Stimulate the trigeminal ganglion to induce an increase in facial blood flow.

    • Administer Olcegepant intravenously (i.v.) at doses ranging from 1 to 30 µg/kg.

    • Measure the changes in facial blood flow to determine the inhibitory effect of Olcegepant on CGRP-mediated vasodilation.[5]

Visualizations

CGRP_Signaling_Pathway cluster_neuron Trigeminal Neuron cluster_receptor Vascular Smooth Muscle Cell CGRP_Release CGRP Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor Binds AC Adenylate Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vasodilation Vasodilation (Migraine Pain) PKA->Vasodilation Leads to Olcegepant Olcegepant Olcegepant->CGRP_Receptor Blocks

Caption: CGRP signaling pathway and antagonism by Olcegepant.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Verify Compound Solubility Start->Check_Solubility Improve_Solubility Use Fresh DMSO Prepare Fresh Solutions Consider Co-solvents Check_Solubility->Improve_Solubility Issue Found Check_Assay Review Assay Parameters Check_Solubility->Check_Assay OK Improve_Solubility->Check_Assay Standardize_Assay Standardize Readout (e.g., cAMP) Characterize Receptor Expression Check_Assay->Standardize_Assay Issue Found Check_InVivo Examine In Vivo Protocol Check_Assay->Check_InVivo OK Standardize_Assay->Check_InVivo Optimize_InVivo Validate Vehicle Standardize Administration Route Check_InVivo->Optimize_InVivo Issue Found Consistent_Results Consistent Results Check_InVivo->Consistent_Results OK Optimize_InVivo->Consistent_Results

Caption: Workflow for troubleshooting inconsistent Olcegepant results.

References

Technical Support Center: Optimizing Olcegepant Hydrochloride Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Olcegepant (B1677202) hydrochloride in in vitro studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Olcegepant hydrochloride and what is its primary mechanism of action?

This compound (also known as BIBN-4096) is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor.[1][2][3][4] Its primary mechanism of action is to block the effects of CGRP, a neuropeptide involved in pain transmission and vasodilation, particularly implicated in the pathophysiology of migraine.[2][5] By binding to the CGRP receptor, Olcegepant prevents CGRP from exerting its biological effects.[2]

Q2: What are the key binding affinities and potency values for Olcegepant?

Olcegepant exhibits high affinity for the human CGRP receptor. Key values reported are:

  • IC50: 0.03 nM[1][3][4][6]

  • Ki: 14.4 pM for human CGRP[1][4]

It's important to note that Olcegepant has a significantly higher affinity for the human CGRP receptor compared to the rat CGRP receptor.[7]

Q3: How should I prepare stock solutions of this compound?

Solubility is a critical factor for preparing accurate and effective concentrations of this compound for in vitro experiments.

  • DMSO: Soluble up to 100 mg/mL (110.36 mM). It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can impact solubility.[1][3][4] For higher concentrations, warming the solution at 37°C and using an ultrasonic bath can aid dissolution.[6]

  • Water: Soluble at ≥ 66.66 mg/mL (73.57 mM).[1]

  • 1M HCl: Soluble at 50 mg/mL (57.49 mM) with the aid of ultrasonication and pH adjustment to 1.[4][8]

Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4][6][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

Q4: What are typical working concentrations for Olcegepant in in vitro assays?

The optimal concentration of Olcegepant will depend on the specific assay, cell type, and experimental conditions. However, based on its high potency, nanomolar (nM) to low micromolar (µM) ranges are typically effective. For functional assays, concentrations can be chosen to effectively antagonize CGRP-induced responses. For example, in human cerebral arteries, an IC50 of 0.1 nM has been observed.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lack of antagonist effect.

  • Possible Cause 1: Inaccurate Concentration.

    • Solution: Verify the calculations for your serial dilutions. Ensure that the stock solution was fully dissolved. If you observe any precipitate in your stock or working solutions, try gently warming and vortexing. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure proper storage of the stock solution (aliquoted at -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock for each experiment.

  • Possible Cause 3: Low Receptor Expression.

    • Solution: Confirm the expression of the CGRP receptor in your cell line or tissue preparation using techniques like qPCR, Western blot, or immunohistochemistry.

  • Possible Cause 4: Species-Specific Potency Differences.

    • Solution: Be aware that Olcegepant is significantly more potent at the human CGRP receptor than the rat receptor.[7] Higher concentrations may be required for studies using rodent cells or tissues.

Issue 2: High background signal or off-target effects.

  • Possible Cause 1: Concentration is too high.

    • Solution: Perform a dose-response curve to determine the optimal concentration range that provides specific antagonism without causing non-specific effects. Olcegepant is highly selective, with no significant activity observed against a panel of 75 other receptors at concentrations up to 1000 nM.[7] However, excessively high concentrations can still lead to off-target pharmacology.

  • Possible Cause 2: Solvent effects.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%). Run a vehicle control to account for any solvent-induced effects.

Issue 3: Variability between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, confluency, and serum conditions, as these can influence receptor expression and signaling.

  • Possible Cause 2: Assay-dependent antagonist activity.

    • Solution: Be aware that the observed antagonist activity of Olcegepant can be dependent on the specific signaling pathway being measured (e.g., cAMP, CREB, p38, ERK).[9][10][11] Clearly define the endpoint of your assay and consider investigating multiple signaling pathways for a comprehensive understanding of its effects.

Data Presentation

Table 1: Potency and Binding Affinity of Olcegepant

ParameterSpeciesValueReference(s)
IC50 Human0.03 nM[1][3][4][6]
Rat6.4 nM
Ki Human14.4 pM[1][4]
pA2 Human11.2 (cAMP assay)[6]

Table 2: Solubility of this compound

SolventConcentrationMolar EquivalentNotesReference(s)
DMSO 100 mg/mL110.36 mMUse fresh, anhydrous DMSO. Ultrasonic bath may be needed.[1][3]
Water ≥ 66.66 mg/mL73.57 mMSaturation unknown.[1]
1M HCl 50 mg/mL57.49 mMRequires ultrasonication and pH adjustment to 1.[4][8]

Experimental Protocols

Protocol 1: In Vitro CGRP Functional Assay (cAMP Measurement)

This protocol is a general guideline for assessing the antagonist activity of Olcegepant by measuring its ability to inhibit CGRP-induced cyclic AMP (cAMP) production in a cell line endogenously or recombinantly expressing the CGRP receptor (e.g., SK-N-MC cells).

Materials:

  • SK-N-MC cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CGRP peptide (agonist)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SK-N-MC cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of CGRP in assay buffer.

  • Antagonist Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the desired concentrations of Olcegepant to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer with the same final concentration of solvent as the Olcegepant solutions).

  • Agonist Stimulation: Add CGRP at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing Olcegepant or vehicle. Also include a control with no CGRP to determine the basal cAMP level. Incubate for 15 minutes at 37°C.[5]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of Olcegepant. Calculate the IC50 value, which represents the concentration of Olcegepant that inhibits 50% of the CGRP-induced cAMP production.

Mandatory Visualizations

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRPR CGRP Receptor (CLR/RAMP1) CGRP->CGRPR Binds & Activates Olcegepant Olcegepant Olcegepant->CGRPR Binds & Blocks G_alpha_s Gαs CGRPR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for pain mediators) CREB->Gene_Transcription Promotes

Caption: CGRP signaling pathway and the inhibitory action of Olcegepant.

Experimental_Workflow start Start prep Prepare Stock Solution of Olcegepant HCl (e.g., in DMSO) start->prep dilute Prepare Serial Dilutions of Olcegepant prep->dilute culture Seed Cells Expressing CGRP Receptor preincubate Pre-incubate Cells with Olcegepant or Vehicle culture->preincubate dilute->preincubate stimulate Stimulate with CGRP (Agonist) preincubate->stimulate measure Measure Endpoint (e.g., cAMP levels) stimulate->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end

Caption: General experimental workflow for an in vitro antagonist assay.

Troubleshooting_Guide start Inconsistent or No Antagonist Effect check_conc Verify Concentrations and Dilutions start->check_conc Is calculation correct? check_solubility Check for Precipitation in Stock/Working Solutions check_conc->check_solubility Yes fresh_prep Prepare Fresh Solutions check_conc->fresh_prep No recalculate Recalculate check_solubility->fresh_prep Precipitation observed check_receptor Confirm CGRP Receptor Expression check_solubility->check_receptor No precipitation prepare_new Prepare New Stock fresh_prep->prepare_new check_species Consider Species Potency Difference check_receptor->check_species Expression confirmed positive_control Run Positive Control (known antagonist) check_receptor->positive_control Low/No expression validate_model Validate Cell Model check_species->positive_control Species considered adjust_conc Adjust Concentration

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Potential for tachyphylaxis with repeated Olcegepant administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Olcegepant in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is there evidence of tachyphylaxis or diminished efficacy with repeated administration of Olcegepant?

Currently, there are no clinical studies specifically designed to evaluate the long-term efficacy and potential for tachyphylaxis with repeated Olcegepant administration in humans. However, preclinical data from a rat model of chronic migraine showed that repeated administration of Olcegepant every other day for nine days maintained its efficacy in reducing trigeminal hyperalgesia, suggesting a lack of tachyphylaxis in that specific model.

Furthermore, long-term clinical studies of other small molecule CGRP receptor antagonists, known as "gepants," have demonstrated sustained efficacy and good tolerability for the preventive treatment of migraine over extended periods (up to 52 weeks). This evidence from related compounds within the same drug class suggests that tachyphylaxis is not a significant concern for CGRP receptor antagonists.

Q2: What are the known signaling pathways activated by the CGRP receptor that Olcegepant antagonizes?

Olcegepant is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] The CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[2][3][4][5] The primary signaling pathway activated upon CGRP binding is the Gαs-adenylyl cyclase cascade.

Binding of CGRP to its receptor leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[2][6] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB).[2][6] This signaling cascade is implicated in the vasodilation and pain transmission associated with migraine.[6][7] Other potential downstream pathways that may be activated by CGRP receptor stimulation include those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK).[2]

Q3: Are there established protocols for evaluating the potential for tachyphylaxis with Olcegepant in a preclinical setting?

While there isn't a universally standardized protocol, a common approach involves using an animal model of chronic migraine, often induced by repeated administration of nitroglycerin (NTG). The general steps would include inducing a chronic migraine-like state, administering Olcegepant repeatedly over a set period, and measuring relevant pain-related endpoints at different time points to assess for any decline in efficacy. A detailed example of such a protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Apparent decrease in Olcegepant efficacy over several administrations in an animal model. 1. Development of Tachyphylaxis (unlikely but possible): Receptor desensitization or downregulation. 2. Drug Stability: Improper storage or handling of Olcegepant solution. 3. Model Variability: Inconsistent induction of the disease state (e.g., migraine model). 4. Pharmacokinetic Issues: Changes in drug metabolism or clearance with repeated dosing.1. Implement a "washout" period to see if responsiveness returns. Consider evaluating receptor expression levels in relevant tissues. 2. Prepare fresh solutions of Olcegepant for each experiment. Verify storage conditions (-20°C for powder). 3. Ensure consistent administration of the inducing agent (e.g., NTG) and monitor behavioral endpoints to confirm the disease phenotype. 4. Conduct pharmacokinetic studies to measure plasma concentrations of Olcegepant over the course of the experiment.
High variability in response to Olcegepant between subjects. 1. Genetic Differences: Variations in CGRP receptor expression or signaling pathway components. 2. Inconsistent Drug Administration: Variability in injection volume or site. 3. Severity of Disease Model: Differences in the induced pain state between animals.1. Use a genetically homogeneous animal strain. Increase the number of subjects per group to improve statistical power. 2. Ensure precise and consistent administration techniques. 3. Carefully monitor and record baseline pain responses to ensure subjects have a consistent starting point before treatment.

Data Presentation

Table 1: Summary of Long-Term Efficacy Data for Small Molecule CGRP Receptor Antagonists ("Gepants")

Drug Study Duration Key Efficacy Outcome Indication of Tachyphylaxis
Rimegepant 52 weeksSustained reduction in monthly migraine days.[2]No evidence of medication-overuse headaches or decreased efficacy over time.[2]
Atogepant 1 yearMaintained progressive clinical benefits in migraine prevention.[2]No indication of diminished efficacy; favorable long-term tolerability.[2]
Ubrogepant Long-term intermittent useRemained effective and well-tolerated for acute migraine treatment.[2]No clinically significant safety signals or loss of efficacy with extended use.[2]
Zavegepant Long-termPromising long-term tolerability for acute treatment.[2]No evidence of tachyphylaxis reported.[2]

Experimental Protocols

Protocol: Evaluation of Olcegepant Efficacy in a Rat Model of Chronic Migraine

This protocol is based on the methodology described in studies investigating the effects of repeated CGRP antagonist administration in a nitroglycerin (NTG)-induced model of chronic migraine.

  • Animal Model:

    • Species: Male Sprague-Dawley rats.

    • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimatization: Allow animals to acclimate to the housing facilities for at least one week prior to the start of the experiment.

  • Induction of Chronic Migraine Phenotype:

    • Administer nitroglycerin (NTG) at a dose of 5 mg/kg intraperitoneally (i.p.) every other day for a total of 9 days.

    • A control group should receive vehicle injections on the same schedule.

  • Drug Administration:

    • Test Compound: Olcegepant (2 mg/kg, i.p.) or its vehicle.

    • Administration Schedule: Co-administer Olcegepant or its vehicle with each NTG or vehicle injection.

  • Behavioral Testing (Orofacial Formalin Test):

    • Timing: Perform the behavioral test 24 hours after the last NTG/Olcegepant administration.

    • Procedure:

      • Inject 50 µL of a 1.5% formalin solution subcutaneously into the right whisker pad.

      • Immediately place the rat in a plexiglass observation chamber.

      • Record the total time (in seconds) the animal spends grooming the injected area with its paws during two distinct phases:

        • Phase 1 (Acute Pain): 0-5 minutes post-injection.

        • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis:

    • Compare the grooming time between the different treatment groups (Vehicle, NTG + Vehicle, NTG + Olcegepant) for both phases of the formalin test.

    • A sustained reduction in grooming time in the NTG + Olcegepant group compared to the NTG + Vehicle group across the study period would indicate a lack of tachyphylaxis.

Mandatory Visualizations

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor CLR RAMP1 CGRP->CGRP_Receptor Binds Olcegepant Olcegepant Olcegepant->CGRP_Receptor Blocks G_Protein Gαs Protein CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Vasodilation Vasodilation & Pain Transmission CREB->Vasodilation Leads to Tachyphylaxis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cluster_outcome Outcome Interpretation A1 Induce Chronic Migraine Model (e.g., repeated NTG administration) A2 Establish Baseline Pain Response (e.g., Orofacial Formalin Test) A1->A2 B1 Repeated Administration: Group 1: Vehicle Group 2: Olcegepant A2->B1 B2 Measure Pain Response at Multiple Timepoints (e.g., Day 3, 6, 9) B1->B2 C1 Compare Pain Response Over Time (Olcegepant vs. Vehicle) B2->C1 C2 Statistical Analysis (e.g., Two-way ANOVA) C1->C2 D1 Is there a significant decrease in efficacy over time? C2->D1 E1 No Tachyphylaxis Observed D1->E1 No E2 Potential Tachyphylaxis D1->E2 Yes

References

Mitigating Olcegepant hydrochloride precipitation in dosing solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Olcegepant hydrochloride. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate precipitation issues in dosing solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: Olcegepant is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor.[1][2][3] As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form. However, Olcegepant is poorly soluble in water and ethanol, making precipitation a significant challenge when preparing dosing solutions, which can impact experimental accuracy and reproducibility.[4]

Q2: What are the general solubility characteristics of Olcegepant and its hydrochloride salt?

A2: this compound's solubility is highly dependent on the solvent system and pH. It is generally more soluble in acidic aqueous solutions.[1][2][5] The free base form is practically insoluble in water.[4] For in vitro and in vivo studies, various solvent systems containing co-solvents and surfactants are often necessary to achieve and maintain the desired concentration without precipitation.

Q3: What factors can influence the precipitation of this compound in my dosing solution?

A3: Several factors can contribute to the precipitation of this compound, including:

  • pH of the solution: As a hydrochloride salt of a weak base, Olcegepant's solubility is pH-dependent, generally decreasing as the pH increases (becomes more neutral or basic).[6]

  • Common Ion Effect: The presence of excess chloride ions in the solution (e.g., from saline) can decrease the solubility of the hydrochloride salt.[7][8][9]

  • Solvent Composition: The choice and ratio of co-solvents are critical. Rapid dilution of a stock solution (often in DMSO) with an aqueous buffer can cause the drug to precipitate.[10]

  • Temperature: Changes in temperature can affect solubility. Generally, solubility increases with temperature, so cooling a saturated solution may lead to precipitation.[11]

  • Concentration: Exceeding the solubility limit of this compound in a given solvent system will result in precipitation.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to diagnosing and resolving precipitation problems encountered during the preparation of this compound dosing solutions.

Issue 1: Precipitation observed immediately upon adding this compound to the solvent.
Possible Cause Troubleshooting Step Expected Outcome
Low Solubility in the Chosen Solvent Verify the solvent is appropriate for this compound. Refer to the solubility data tables below. For aqueous solutions, ensure the pH is acidic.The compound dissolves completely.
Incorrect Order of Solvent Addition When using a co-solvent system, dissolve this compound in the primary organic solvent (e.g., DMSO) first before adding aqueous components.[1]A clear stock solution is formed, which can then be further diluted.
Use of Fresh Solvents Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. Always use fresh, anhydrous solvents.[2][4]Improved dissolution of this compound.
Issue 2: Precipitation occurs after diluting a stock solution.
Possible Cause Troubleshooting Step Expected Outcome
"Crashing Out" due to Poor Solubility in the Diluent Use a pre-formulated vehicle containing appropriate co-solvents and surfactants for dilution. Avoid diluting a DMSO stock directly into a purely aqueous buffer.The final dosing solution remains clear and free of precipitate.
pH Shift Upon Dilution Measure the pH of the final solution. If necessary, adjust the pH of the diluent to maintain an acidic environment.The compound remains protonated and soluble.
Supersaturation The concentration in the final solution may be too high. Reduce the final concentration or modify the vehicle to increase solubility.A stable solution at the desired, lower concentration is achieved.
Issue 3: Precipitation forms over time in a previously clear solution.
Possible Cause Troubleshooting Step Expected Outcome
Chemical Instability The stability of a compound in solution can be time and pH-dependent.[12][13][14] Prepare dosing solutions fresh whenever possible. If storage is necessary, conduct a stability study.The solution remains clear for the intended duration of use.
Temperature Fluctuations Store the solution at a constant, appropriate temperature. Avoid repeated freeze-thaw cycles.[11][15]The compound remains in solution during storage.
Evaporation of Solvent Ensure containers are tightly sealed to prevent solvent evaporation, which would increase the drug concentration.The concentration of the solution remains constant, and no precipitation occurs.

Data Presentation: Solubility and Formulation

Table 1: Solubility of Olcegepant and this compound in Various Solvents
CompoundSolventSolubilityReference
OlcegepantDMSO≥ 50 mg/mL[1]
OlcegepantDMSO>10 mM[16]
OlcegepantWaterInsoluble[4]
OlcegepantEthanolInsoluble[4]
This compound1M HCl50 mg/mL (with sonication and pH adjustment to 1)[1][2]
This compoundDMSO100 mg/mL (with sonication)[5]
This compoundWater≥ 66.66 mg/mL[5]
Table 2: Recommended Formulations for In Vivo Studies
Formulation Components (v/v)Final ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Dosing Solution (e.g., 2.5 mg/mL)

Materials:

  • This compound stock solution (e.g., 50 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure (for a 1 mL final volume):

  • Start with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until homogeneous.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing or stirring continuously to avoid precipitation.

  • The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with an this compound concentration of 5 mg/mL.[5] This can be further diluted with the same vehicle to achieve the desired final concentration.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed q1 When did precipitation occur? start->q1 ans1_immediate Immediately upon mixing q1->ans1_immediate ans1_dilution Upon dilution of stock q1->ans1_dilution ans1_storage During storage q1->ans1_storage sol1 Check solvent suitability Adjust pH (acidic) Use fresh solvents ans1_immediate->sol1 sol2 Use co-solvent vehicle Check final pH Reduce final concentration ans1_dilution->sol2 sol3 Prepare fresh solution Control storage temperature Seal container properly ans1_storage->sol3 end Clear Solution sol1->end sol2->end sol3->end

Caption: A workflow for troubleshooting precipitation issues.

Dosing_Solution_Preparation In Vivo Dosing Solution Preparation Workflow cluster_stock Stock Solution cluster_vehicle Vehicle Components stock_dmso Olcegepant HCl in DMSO mix1 Mix Stock with PEG300 stock_dmso->mix1 peg PEG300 peg->mix1 tween Tween-80 mix2 Add Tween-80 tween->mix2 saline Saline mix3 Slowly add Saline saline->mix3 mix1->mix2 mix2->mix3 final_solution Final Dosing Solution (Clear) mix3->final_solution

Caption: Workflow for preparing an in vivo dosing solution.

References

Olcegepant Hydrochloride In Vivo Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is olcegepant (B1677202) and what are its key properties?

A1: Olcegepant (also known as BIBN-4096BS) is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] It is a small molecule that has been investigated for the acute treatment of migraines.[3][4] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Olcegepant Hydrochloride

PropertyValueSource
Molecular FormulaC38H47Br2N9O5[1][5]
Molecular Weight869.65 g/mol [1]
AppearanceLight yellow to yellow solidMedChemExpress
Storage (Powder)-20°C for 3 years, 4°C for 2 years[1]
Storage (in Solvent)-80°C for 6 months, -20°C for 1 month[1][6]

Q2: What are the recommended vehicles for in vivo administration of this compound?

A2: The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for in vivo experiments. Several vehicle formulations have been reported. The choice of vehicle will depend on the desired concentration, route of administration, and the specific experimental model. Below is a summary of common vehicles and their reported solubilities.

Table 2: In Vivo Vehicle Formulations for this compound

Vehicle CompositionAchievable SolubilityNotesSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mLClear solution[1]
5% DMSO, 40% PEG300, 5% Tween-80, 50% saline≥ 2.5 mg/mLClear solution[1]
10% DMSO, 90% corn oil≥ 2.5 mg/mLClear solution[1]
5% DMSO, 95% (20% SBE-β-CD in saline)2.5 mg/mLSuspended solution; requires sonication[1]
1% DMSO, 99% saline0.5 mg/mLSuspended solution; requires sonication[1]
0.5 N HCl (diluted and pH adjusted to 6.5-7.0 with NaOH)Not specifiedUsed for intravenous administration in rats[7]

Q3: How should I prepare the vehicle and the final dosing solution?

A3: Proper preparation is crucial for obtaining a homogenous and stable formulation. Below is a general experimental workflow for preparing a multi-component vehicle.

G cluster_0 Solution Preparation Workflow start Weigh Olcegepant Hydrochloride dissolve Dissolve in DMSO start->dissolve add_peg Add PEG300 (if applicable) dissolve->add_peg add_tween Add Tween-80 (if applicable) add_peg->add_tween add_final Add Saline, Corn Oil, or SBE-β-CD solution add_tween->add_final mix Vortex/Sonicate until clear or uniformly suspended add_final->mix end Administer to Animal Model mix->end

A generalized workflow for preparing olcegepant dosing solutions.

For multi-component solvent systems, it is recommended to add each solvent sequentially and ensure the compound is fully dissolved or suspended before adding the next component.[1] For formulations requiring sonication, use an ultrasonic bath to achieve a uniform suspension.[1] Always prepare fresh solutions for each experiment to ensure stability and potency.[7]

Troubleshooting Guide

Problem 1: this compound precipitates out of solution during preparation or before administration.

  • Possible Cause: The solubility limit in the chosen vehicle has been exceeded.

  • Solution:

    • Review the solubility data in Table 2 and ensure your target concentration is achievable with the selected vehicle.

    • If a higher concentration is needed, consider switching to a vehicle with higher solubilizing capacity (e.g., formulations with higher percentages of DMSO, PEG300, and Tween-80).

    • For aqueous-based vehicles, gentle warming to 37°C may aid in dissolution, but be cautious of potential degradation.[2] Always check the stability of the compound under these conditions.

    • Ensure that the DMSO used is fresh and not hygroscopic, as absorbed water can reduce solubility.[8]

Problem 2: Inconsistent results or lower than expected efficacy in vivo.

  • Possible Cause 1: Incomplete dissolution or non-homogenous suspension of the drug.

  • Solution 1: Ensure thorough mixing, vortexing, or sonication as required by the formulation. Visually inspect the solution for any particulate matter before administration. For suspensions, ensure they are well-mixed immediately before each injection to ensure consistent dosing.

  • Possible Cause 2: Degradation of this compound.

  • Solution 2: Prepare solutions fresh on the day of the experiment.[7] If stock solutions in DMSO are prepared, store them at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: The chosen vehicle is interacting with the experimental model or interfering with the drug's activity.

  • Solution 3: Run a vehicle-only control group in your experiment to account for any effects of the vehicle itself. If vehicle effects are observed, consider a different formulation. For instance, if studying inflammatory responses, high concentrations of certain surfactants might be confounding.

Experimental Protocols

Protocol 1: Preparation of a Clear Solution for Intravenous or Subcutaneous Injection

This protocol is based on a commonly used vehicle for achieving a clear solution.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

  • Procedure: a. Weigh the required amount of this compound. b. Add 10% of the final volume as DMSO and vortex until the compound is completely dissolved. c. Sequentially add 40% PEG300 and 5% Tween-80, mixing thoroughly after each addition. d. Finally, add 45% saline to reach the final volume and mix until a clear solution is obtained.

Protocol 2: Preparation of a Suspension for Oral Gavage or Subcutaneous Injection

This protocol is suitable when using a simpler vehicle system, which may result in a suspension.

  • Vehicle Composition: 5% DMSO, 95% (20% SBE-β-CD in saline).

  • Procedure: a. Prepare a 20% (w/v) solution of SBE-β-CD in saline. b. Weigh the required amount of this compound. c. Dissolve the compound in 5% of the final volume of DMSO. d. Add the SBE-β-CD solution to the DMSO concentrate. e. Sonicate the mixture in an ultrasonic bath until a uniform suspension is achieved.

Signaling Pathway and Experimental Logic

Olcegepant is a CGRP receptor antagonist. Understanding its mechanism of action is key to designing relevant in vivo experiments. The following diagram illustrates the signaling pathway targeted by olcegepant and a logical workflow for vehicle selection.

cluster_pathway CGRP Signaling Pathway in Migraine Pathophysiology CGRP CGRP Release Receptor CGRP Receptor CGRP->Receptor Vasodilation Vasodilation Receptor->Vasodilation Inflammation Neurogenic Inflammation Receptor->Inflammation Pain Pain Transmission Receptor->Pain Olcegepant Olcegepant Olcegepant->Receptor blocks

Olcegepant blocks the CGRP receptor, inhibiting downstream effects.

cluster_selection Vehicle Selection Logic rect_node rect_node start Define Target Concentration & Route q1 High Concentration (>1 mg/mL)? start->q1 q2 Clear Solution Required? q1->q2 Yes q3 Aqueous Vehicle Preferred? q1->q3 No v1 Use multi-component vehicle: DMSO/PEG300/Tween-80/Saline q2->v1 Yes v2 Use SBE-β-CD or Corn Oil based vehicle q2->v2 No v3 Use 1% DMSO in Saline (Suspension, <0.5 mg/mL) q3->v3 No v4 Use SBE-β-CD vehicle (Suspension) q3->v4 Yes

A decision tree to guide the selection of an appropriate vehicle.

References

Validation & Comparative

A Preclinical Showdown: Olcegepant Hydrochloride vs. Telcagepant in Migraine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of migraine therapeutics has been significantly shaped by the development of calcitonin gene-related peptide (CGRP) receptor antagonists. Among the pioneering molecules in this class were olcegepant (B1677202) hydrochloride and telcagepant (B1682995). While neither ultimately reached the market for clinical use—olcegepant due to its lack of oral bioavailability and telcagepant owing to concerns of hepatotoxicity with long-term use—their preclinical evaluation laid a critical foundation for the successful "gepants" available today. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for olcegepant and telcagepant from various preclinical studies. It is important to note that these values were often determined in different laboratories and under slightly varying experimental conditions, which may influence direct comparisons.

In Vitro Receptor Binding and Functional Activity
ParameterOlcegepant HydrochlorideTelcagepantSpeciesReference
Binding Affinity (Ki) 14.4 pM0.77 nMHuman[1][2]
-1.2 nMRhesus[2]
-1204 nMCanine[2]
-1192 nMRat[2]
Functional Antagonism (IC50) 0.03 nM (CGRP-induced cAMP)2.2 nM (α-CGRP-stimulated cAMP)Human (HEK293 cells)[1][2]
Dissociation Constant (KD) -1.9 nM (SK-N-MC membranes)Human[2]
-1.3 nM (rhesus cerebellum)Rhesus[2]
In Vivo Efficacy in Preclinical Models
ModelThis compoundTelcagepantSpeciesKey FindingsReference
Trigeminal Ganglion Stimulation 1-30 µg/kg (i.v.) inhibited CGRP-induced increase in facial blood flow.-Marmoset MonkeyDemonstrates in vivo target engagement and inhibition of a key migraine-related physiological event.[3]
Capsaicin-Induced Dermal Vasodilation 900 µg/kg inhibited capsaicin-induced Fos expression by 57%.EC90 of ~909 nM for inhibition of capsaicin-induced increase in dermal blood flow.Rat, HumanBoth compounds effectively block CGRP-mediated vasodilation in a translational model of neurogenic inflammation.[3][4]
Mechanical Allodynia 0.3-0.9 mg/kg (i.v.) markedly reduced mechanical allodynia in CCI-ION rats.-RatSuggests a potential role in alleviating migraine-associated sensory hypersensitivity.[3]
Preclinical Pharmacokinetics
SpeciesThis compoundTelcagepant
Rat -Oral bioavailability was near dose-proportional (15-100 mg/kg). Slower intestinal metabolism compared to monkeys.
Monkey -Low oral bioavailability (6%) with non-linear pharmacokinetics (15-fold over dose-proportional increase in oral AUC from 5-30 mg/kg). Significant intestinal first-pass metabolism. Linear pharmacokinetics with i.v. administration (0.5-10 mg/kg).

Experimental Protocols

CGRP Receptor Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a compound for the CGRP receptor. Typically, membranes from cells stably expressing the human CGRP receptor (e.g., SK-N-MC cells or transfected HEK293 cells) are used.

  • Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP) is incubated with the cell membranes in the presence of varying concentrations of the test compound (olcegepant or telcagepant).

  • Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: CGRP-Induced cAMP Accumulation

This assay measures the ability of a compound to antagonize the functional effects of CGRP receptor activation, which is coupled to the production of cyclic AMP (cAMP).

  • Cell Culture: HEK293 cells stably expressing the human CGRP receptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in multi-well plates and grown to a suitable confluency.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (olcegepant or telcagepant) for a defined period.

  • CGRP Stimulation: A fixed concentration of CGRP is then added to the wells to stimulate cAMP production.

  • cAMP Measurement: After a specific incubation time, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] based assay).

  • Data Analysis: The data are plotted as a concentration-response curve, and the IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production.

In Vivo Model: Capsaicin-Induced Dermal Vasodilation

This model is a translational tool to assess the ability of CGRP antagonists to block neurogenic vasodilation in vivo.

  • Animal Preparation: The study can be conducted in various species, including rats and humans. A specific area of the skin (e.g., the forearm in humans or the shaved abdomen in rats) is selected for the application of capsaicin (B1668287).

  • Drug Administration: The test compound (e.g., telcagepant) is administered orally or intravenously at a predetermined time before capsaicin application.

  • Capsaicin Application: A solution of capsaicin is applied topically to the designated skin area.

  • Blood Flow Measurement: Dermal blood flow is measured at baseline and at various time points after capsaicin application using laser Doppler imaging.

  • Data Analysis: The increase in dermal blood flow induced by capsaicin is quantified, and the inhibitory effect of the test compound is calculated. The relationship between the plasma concentration of the drug and the inhibition of vasodilation can be modeled to determine parameters like the EC90 (the concentration required to achieve 90% of the maximal effect)[4].

Mandatory Visualization

CGRP_Signaling_Pathway cluster_neuron Trigeminal Ganglion Neuron cluster_smooth_muscle Dural Blood Vessel Smooth Muscle Cell CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds to AC Adenylate Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Olcegepant Olcegepant Olcegepant->CGRP_R Blocks Telcagepant Telcagepant Telcagepant->CGRP_R Blocks

Caption: CGRP Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Development Decision Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (IC50 from cAMP inhibition) Binding->Functional PK Pharmacokinetic Studies (in Rat, Monkey) Functional->PK Efficacy Efficacy Models (e.g., Capsaicin-induced vasodilation) PK->Efficacy Decision Candidate Selection Efficacy->Decision

Caption: Preclinical Evaluation Workflow for CGRP Antagonists.

References

A Comparative Guide to Olcegepant and Ubrogepant: CGRP Receptor Antagonism in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of olcegepant (B1677202) (BIBN4096) and ubrogepant, two small molecule antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. The CGRP pathway is a pivotal target in the development of acute and preventive treatments for migraine. This document synthesizes key experimental data on their binding affinity, in vitro functional potency, and in vivo efficacy to assist researchers in understanding their distinct pharmacological profiles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for olcegepant and ubrogepant, facilitating a direct comparison of their CGRP receptor antagonism.

Table 1: CGRP Receptor Binding Affinity

CompoundReceptor SourceRadioligandKi (Inhibition Constant)
Olcegepant Human SK-N-MC cells[125I]hCGRP14.4 pM
Ubrogepant Native human CGRP receptor[125I]hCGRP0.067 nM
Cloned human CGRP receptor[125I]hCGRP0.070 nM

Table 2: In Vitro Functional Potency

CompoundCell LineAssay TypeIC50 (Inhibitory Concentration 50%)
Olcegepant Human SK-N-MC cellsCGRP-stimulated cAMP accumulation0.03 nM
Ubrogepant HEK293 cells expressing human CGRP receptorhuman α-CGRP stimulated cAMP response0.08 nM[1]

Table 3: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelExperimental ReadoutEffective Dose/Concentration
Olcegepant Pithed RatInhibition of α-CGRP-induced vasodepressor responseDose-dependent blockade starting at 300 µg/kg, i.v.[2]
Wistar RatInhibition of capsaicin-induced Fos expression in spinal trigeminal nucleus900 µg/kg inhibited expression by 57%[3]
Ubrogepant Rhesus MonkeyCapsaicin-Induced Dermal Vasodilation (CIDV)Mean EC50 of 3.2 nM[1]
HumanCapsaicin-Induced Dermal Vasodilation (CIDV)Mean EC50 of 2.6 nM[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

CGRP_Signaling_Pathway cluster_receptor CGRP Receptor Complex CLR CLR G_alpha_s Gαs CLR->G_alpha_s activates RAMP1 RAMP1 CGRP CGRP CGRP->CLR binds AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Vasodilation Vasodilation & Other Cellular Responses CREB->Vasodilation leads to Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation (e.g., SK-N-MC cells) Incubation_Binding Incubation with [125I]CGRP & Olcegepant/Ubrogepant Membrane_Prep->Incubation_Binding Separation_Binding Separation of Bound & Free Radioligand Incubation_Binding->Separation_Binding Detection_Binding Quantification of Radioactivity Separation_Binding->Detection_Binding Ki_Calc Ki Calculation Detection_Binding->Ki_Calc Cell_Culture Cell Culture (e.g., HEK293 with CGRP-R) Incubation_Functional Pre-incubation with Antagonist, then CGRP Stimulation Cell_Culture->Incubation_Functional Lysis Cell Lysis Incubation_Functional->Lysis Detection_Functional cAMP Quantification (e.g., HTRF) Lysis->Detection_Functional IC50_Calc IC50 Calculation Detection_Functional->IC50_Calc

References

Olcegepant Hydrochloride: A Gold Standard Positive Control for CGRP Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the use of a reliable positive control is paramount for the validation of experimental models and the accurate assessment of novel therapeutic candidates. Olcegepant (B1677202) hydrochloride, a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, has established itself as a benchmark compound in the study of CGRP-mediated signaling and the development of new migraine therapeutics.

This guide provides an objective comparison of olcegepant hydrochloride with other CGRP antagonists, supported by experimental data. It also offers detailed methodologies for key experiments, enabling researchers to effectively utilize olcegepant as a positive control in their studies.

Unraveling the Mechanism of CGRP Antagonism

Calcitonin gene-related peptide (CGRP) is a neuropeptide deeply implicated in the pathophysiology of migraine.[1][2][3] Its release from trigeminal nerves is thought to trigger a cascade of events leading to neurogenic inflammation and the severe pain associated with migraine attacks.[2] CGRP exerts its effects by binding to the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4]

Olcegepant competitively blocks the CGRP receptor, thereby preventing the downstream signaling events initiated by CGRP.[2][5] This antagonism effectively mitigates CGRP-induced vasodilation, a key factor in migraine headaches.[5][6]

Comparative Efficacy: Olcegepant vs. Other CGRP Antagonists

Olcegepant's high affinity and selectivity for the human CGRP receptor make it an excellent positive control. The following tables summarize its performance in comparison to other notable CGRP antagonists.

Table 1: In Vitro Binding Affinity and Potency

CompoundReceptorAssay TypeSpeciesKᵢ (pM)IC₅₀ (nM)pA₂
Olcegepant CGRPRadioligand BindingHuman14.4[5][6]0.03[5][6][7][]11.2 (cAMP)[7]
CGRPRadioligand BindingRat- (pKi: 8.46)[9]--
CGRP(8-37)CGRP-Human--7.8 (cAMP)[7]
TelcagepantCGRP-Human---
UbrogepantCGRP-Human-0.80[10]-
RimegepantCGRP-Human-0.14[10]-

Table 2: In Vivo Efficacy

CompoundModelSpeciesDoseEffect
Olcegepant Facial Blood FlowMarmoset Monkey1-30 µg/kg (i.v.)Inhibits CGRP-induced increase in blood flow.[5][6]
Capsaicin-induced Fos expressionRat900 µg/kgInhibited expression by 57%.[5][6][7]
Mechanical AllodyniaRat0.3-0.9 mg/kg (i.v.)Markedly reduces mechanical allodynia.[5][6]
CGRPergic vasodepressor responsesPithed Rat1000 and 3000 µg/kg (i.v.)Dose-dependently blocked vasodepressor responses.[][9]
ALD405 (Antibody)Cutaneous mechanical hypersensitivityRodent10 mg/kg (i.p.)Significantly alleviated hypersensitivity.[11]

Visualizing the CGRP Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approaches used to evaluate CGRP antagonists, the following diagrams illustrate the CGRP signaling pathway and a typical experimental workflow.

CGRP_Signaling_Pathway cluster_neuron Trigeminal Neuron cluster_receptor CGRP Receptor Complex cluster_cell Smooth Muscle Cell CGRP CGRP CLR CLR CGRP->CLR Binds RAMP1 RAMP1 AC Adenylyl Cyclase CLR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Olcegepant Olcegepant Olcegepant->CLR Blocks

Caption: CGRP Signaling Pathway and the inhibitory action of Olcegepant.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Receptor Binding Assay (Determine Ki, IC50) Functional Functional Assay (e.g., cAMP accumulation) Binding->Functional AnimalModel Animal Model of Migraine (e.g., Rat, Monkey) Functional->AnimalModel Efficacy Efficacy Assessment (e.g., Blood flow, Behavior) AnimalModel->Efficacy DataAnalysis Data Analysis & Comparison Efficacy->DataAnalysis Start Compound Screening PositiveControl Positive Control (Olcegepant) Start->PositiveControl TestCompound Test Compound Start->TestCompound PositiveControl->Binding TestCompound->Binding

Caption: A typical experimental workflow for evaluating CGRP antagonists.

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstones of drug discovery. Below are detailed protocols for key assays used to characterize CGRP antagonists.

CGRP Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells).[5]

  • Radioligand: [¹²⁵I]-hCGRP.

  • Binding Buffer: 10 mM HEPES, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled CGRP (1 µM).[5]

  • Glass fiber filter plates (e.g., GFB plates pre-treated with 0.5% polyethyleneimine).[7]

  • Scintillation counter.

Procedure:

  • Incubate 25 µg of cell membranes with 10 pM [¹²⁵I]-hCGRP and varying concentrations of the test compound in the binding buffer for 3 hours at room temperature.[7]

  • To determine non-specific binding, incubate a set of samples with 1 µM unlabeled CGRP.

  • Terminate the assay by rapid filtration through the pre-treated glass fiber filter plates.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Air dry the filter plates.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.[7]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

cAMP Functional Assay

This assay measures the ability of a CGRP antagonist to inhibit CGRP-stimulated cyclic AMP (cAMP) production, a key second messenger in the CGRP signaling pathway.

Materials:

  • Cells expressing the CGRP receptor (e.g., SK-N-MC cells or transfected Cos7 cells).[1][4]

  • CGRP agonist (e.g., α-CGRP).

  • Test compound (e.g., this compound) at various concentrations.

  • Cell culture medium (serum-free).

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[5]

  • cAMP assay kit (e.g., HTRF, ELISA).[12][13][14][15][16]

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Pre-incubate the cells with 300 µM IBMX in serum-free medium for 30 minutes.[5]

  • Add varying concentrations of the test compound and incubate for a further 30 minutes.

  • Stimulate the cells with a fixed concentration of CGRP agonist (e.g., EC₈₀ concentration).

  • Incubate for a specified time (e.g., 3 hours).[5]

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC₅₀ value for the antagonist.

  • The antagonist potency can also be expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve.

In Vivo Model: Neurogenic Vasodilation in the Pithed Rat

This model assesses the ability of a CGRP antagonist to block vasodilation induced by the release of endogenous CGRP.[9]

Materials:

  • Male Wistar rats.

  • Anesthetic agents.

  • This compound for intravenous administration.

  • Equipment for pithing, artificial ventilation, and blood pressure monitoring.

  • Spinal cord stimulation electrodes.

Procedure:

  • Anesthetize the rats and pith the spinal cord to eliminate central nervous system influences.

  • Provide artificial ventilation.

  • Insert a catheter for drug administration (i.v.) and another for blood pressure measurement.

  • Electrically stimulate the spinal cord at specific segments (T₉–T₁₂) to induce the release of CGRP from sensory nerves, leading to a vasodepressor response (a decrease in blood pressure).[9]

  • Administer varying doses of this compound intravenously.

  • Measure the effect of olcegepant on the vasodepressor response to spinal stimulation.

  • A dose-dependent blockade of the vasodepressor response indicates effective CGRP antagonism.[9]

By employing this compound as a positive control and following these detailed protocols, researchers can ensure the validity of their findings and confidently advance the development of novel CGRP-targeted therapies.

References

A Head-to-Head Comparison of First and Second-Generation Gepants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The advent of calcitonin gene-related peptide (CGRP) receptor antagonists, or gepants, has marked a significant advancement in the acute and preventive treatment of migraine. This guide provides a detailed comparison of the first and second generations of these small molecule antagonists, with a focus on their performance, underlying mechanisms, and the experimental data that define their clinical utility.

From Promise to Setback: The First Generation

The first wave of gepants, including telcagepant (B1682995) and olcegepant, demonstrated the potential of CGRP receptor antagonism in treating migraine. However, their development was halted due to significant safety concerns. Telcagepant was associated with hepatotoxicity, and olcegepant's poor oral bioavailability limited its clinical application.[1][2] These challenges paved the way for the development of a new generation of gepants with improved safety and pharmacokinetic profiles.

The Rise of the Second Generation: A New Era in Migraine Treatment

The second generation of gepants has successfully overcome the hurdles of their predecessors, leading to the approval of several agents for both acute and preventive migraine therapy. This new class of drugs offers a favorable safety profile, particularly the absence of vasoconstrictive effects, making them a suitable option for patients with cardiovascular contraindications to triptans.[3] The currently approved second-generation gepants include rimegepant, ubrogepant, atogepant, and zavegepant (B3321351).[4]

Comparative Efficacy of Second-Generation Gepants

Clinical trials have established the efficacy of second-generation gepants in both acute and preventive settings. The following tables summarize key efficacy data from Phase 3 clinical trials.

Acute Treatment of Migraine

For the acute treatment of migraine, the primary endpoints in clinical trials are typically pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.[5]

GepantDose2-Hour Pain Freedom2-Hour Freedom from MBSPlacebo (Pain Freedom)Placebo (MBS Freedom)
Rimegepant 75 mg19.6% - 21%[3][6][7]35% - 37.6%[3][6][7]12.0% - 14%[6][7]25.2% - 27%[3][6][7]
Ubrogepant 50 mg19.2%[8]38.6%[8]11.8%[8]27.8%[8]
100 mg21.2%[8]37.7%[8]11.8%[8]27.8%[8]
Zavegepant 10 mg24%[9]40%[9]15%[9]31%[9]
Preventive Treatment of Migraine

For preventive treatment, a key efficacy endpoint is the reduction in mean monthly migraine days (MMDs).

GepantDoseMean Reduction in MMDsPlacebo (Mean Reduction in MMDs)
Atogepant 10 mg3.7 days[10]2.5 days[10]
30 mg3.9 days[10]2.5 days[10]
60 mg4.2 days[10]2.5 days[10]

Pharmacokinetic Profile of Second-Generation Gepants

The pharmacokinetic properties of second-generation gepants contribute to their clinical utility and dosing regimens.

GepantTmax (hours)Half-life (hours)Protein BindingBioavailability
Rimegepant ~1.5[11][12]~11[11]~96%[11][12]~64%[11][13]
Ubrogepant ~1.5[4]5-7[4]~87%[4]Not specified
Atogepant 1-2[8][14]~11[8][14]~95%[8]Not specified
Zavegepant ~0.5 (intranasal)[1]~6.55[1]~90%[1]~5% (intranasal)[1]

Mechanism of Action: The CGRP Signaling Pathway

Gepants exert their therapeutic effect by antagonizing the CGRP receptor, thereby inhibiting the downstream signaling cascade implicated in migraine pathophysiology.

CGRP_Signaling_Pathway cluster_neuron Trigeminal Ganglion Neuron cluster_postsynaptic Postsynaptic Neuron / Dural Blood Vessel Migraine_Trigger Migraine Trigger CGRP_Release CGRP Release Migraine_Trigger->CGRP_Release activates CGRP CGRP CGRP_Release->CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor binds to Signaling_Cascade Intracellular Signaling Cascade (cAMP, pERK, p38) CGRP_Receptor->Signaling_Cascade activates Gepants Gepants Gepants->CGRP_Receptor blocks Vasodilation Vasodilation Signaling_Cascade->Vasodilation Pain_Transmission Pain Signal Transmission Signaling_Cascade->Pain_Transmission

CGRP signaling pathway and the mechanism of action of gepants.

Experimental Protocols

The development and characterization of gepants rely on a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay for CGRP Receptor Antagonism

This assay is crucial for determining the binding affinity of a gepant for the CGRP receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (gepant) for the CGRP receptor.

General Methodology:

  • Membrane Preparation: Cell membranes expressing the human CGRP receptor (co-transfected with CLR and RAMP1) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[15]

  • Radioligand: A radiolabeled CGRP analog (e.g., [125I]-CGRP) is used as the ligand that binds to the CGRP receptor.[3]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (gepant).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[15]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Clinical Trial Design for Acute Migraine Treatment

Objective: To evaluate the efficacy and safety of a gepant for the acute treatment of a single migraine attack.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[6]

  • Patient Population: Adults with a history of migraine with or without aura, experiencing a specified number of migraine attacks per month.[6]

  • Intervention: Patients are randomized to receive a single dose of the investigational gepant or placebo to treat a migraine attack of moderate to severe pain intensity.

  • Primary Endpoints:

    • Pain freedom at 2 hours post-dose: Proportion of patients with a reduction in headache severity from moderate or severe to no pain.[5]

    • Freedom from the most bothersome symptom (MBS) at 2 hours post-dose: Proportion of patients who are free of their self-identified MBS (photophobia, phonophobia, or nausea).[5]

  • Secondary Endpoints: May include pain relief at 2 hours, sustained pain freedom and relief from 2 to 24 hours, and patient-reported outcomes on functional disability.[8]

  • Safety Assessment: Monitoring of adverse events, laboratory tests, and vital signs.

Clinical Trial Design for Preventive Migraine Treatment

Objective: To evaluate the efficacy and safety of a gepant for the preventive treatment of migraine.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[10]

  • Patient Population: Adults with a history of episodic or chronic migraine.

  • Intervention: Patients are randomized to receive the investigational gepant or placebo, typically administered daily, over a specified treatment period (e.g., 12 weeks).[10]

  • Primary Endpoint: Change from baseline in the mean number of monthly migraine days (MMDs) during the treatment period.[10]

  • Secondary Endpoints: May include the proportion of patients with a ≥50% reduction in MMDs, changes in monthly headache days, and acute medication use.[10]

  • Safety Assessment: Long-term monitoring of adverse events and overall tolerability.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Receptor_Binding Radioligand Binding Assay (Determine Ki) In_Vitro_Functional In Vitro Functional Assays (e.g., cAMP inhibition) Receptor_Binding->In_Vitro_Functional Phase_I Phase I Trials (Safety & Pharmacokinetics) In_Vitro_Functional->Phase_I Lead Candidate Selection Phase_II_Acute Phase II Trials (Acute Treatment - Dose Ranging) Phase_I->Phase_II_Acute Phase_II_Preventive Phase II Trials (Preventive Treatment - Dose Ranging) Phase_I->Phase_II_Preventive Phase_III_Acute Phase III Trials (Acute Treatment - Efficacy & Safety) Phase_II_Acute->Phase_III_Acute Phase_III_Preventive Phase III Trials (Preventive Treatment - Efficacy & Safety) Phase_II_Preventive->Phase_III_Preventive

General experimental workflow for gepant development.

Conclusion

The second generation of gepants represents a significant therapeutic advance for individuals with migraine. Their targeted mechanism of action, favorable safety profile, and demonstrated efficacy in both acute and preventive settings provide a valuable alternative to existing treatments. For researchers and drug development professionals, the continued exploration of this class of drugs holds promise for further optimizing migraine management and improving patient outcomes.

References

A Comparative Guide to the In Vitro Potency of Olcegepant in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Olcegepant (B1677202), a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, with other key players in the field. The data presented is supported by detailed experimental protocols for the functional assays cited, offering a comprehensive resource for researchers in migraine drug discovery and development.

Comparative In Vitro Potency of CGRP Receptor Antagonists

The following table summarizes the in vitro potency of Olcegepant and compares it with other well-characterized CGRP receptor antagonists, Rimegepant and Ubrogepant. The data is derived from functional assays measuring the inhibition of CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production and radioligand binding assays assessing the affinity of the compounds for the human CGRP receptor.

CompoundAssay TypeCell LineParameterValue (nM)Citations
Olcegepant Functional (cAMP)SK-N-MCIC500.03[1]
BindingSK-N-MCKi0.0144[1]
Rimegepant Binding-Ki0.027[2]
Ubrogepant Functional (cAMP)-IC500.08[3][4]
BindingHuman Cloned ReceptorKi0.070[3][4]

Note: IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%. Ki (inhibitory constant) is a measure of the binding affinity of an antagonist to a receptor. A lower value for both IC50 and Ki indicates higher potency and affinity, respectively.

CGRP Receptor Signaling Pathway

The calcitonin gene-related peptide (CGRP) receptor is a G protein-coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses.[5][6] Some studies suggest that CGRP receptors can also signal through other pathways, such as those involving CREB, p38, and ERK, and that the observed potency of antagonists like Olcegepant may vary depending on the specific signaling pathway being assayed.[7][8][9][10]

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R G_Protein Gs Protein CGRP_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates substrates

CGRP Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for CGRP Receptor Affinity (Ki)

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., Olcegepant) for the CGRP receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells endogenously expressing or recombinantly overexpressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells).

  • Radioligand: [125I]-CGRP (specific activity ~2000 Ci/mmol).

  • Test Compound: Olcegepant or other CGRP antagonists.

  • Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of unlabeled CGRP (for non-specific binding) or 25 µL of test compound at various concentrations.

    • 25 µL of [125I]-CGRP at a final concentration close to its Kd.

    • 50 µL of cell membrane preparation (5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay (IC50)

This protocol describes a method to determine the functional potency of a CGRP receptor antagonist by measuring its ability to inhibit CGRP-induced cAMP production in whole cells. A common method for cAMP detection is the LANCE® Ultra cAMP TR-FRET assay.

Materials:

  • Cell Line: Human neuroblastoma SK-N-MC cells or HEK293 cells stably expressing the human CGRP receptor.

  • CGRP: Human α-CGRP.

  • Test Compound: Olcegepant or other CGRP antagonists.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Lysis Buffer: Provided with the cAMP detection kit.

  • cAMP Detection Kit: e.g., LANCE® Ultra cAMP Kit (PerkinElmer) containing Eu-cAMP tracer and ULight™-anti-cAMP antibody.

  • 384-well white opaque microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the test compound (e.g., Olcegepant) in stimulation buffer.

    • Remove the cell culture medium and add 10 µL of the diluted test compound to the wells.

    • Add 10 µL of stimulation buffer without the test compound to the control wells (agonist-stimulated and basal).

    • Incubate the plate at room temperature for 30 minutes.

  • Agonist Stimulation:

    • Prepare a solution of CGRP in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add 10 µL of the CGRP solution to the test compound and agonist-stimulated control wells.

    • Add 10 µL of stimulation buffer to the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Add 10 µL of the Eu-cAMP tracer solution to each well.

    • Add 10 µL of the ULight™-anti-cAMP antibody solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio for each well.

    • Normalize the data to the agonist-stimulated control (100%) and basal control (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro Potency Validation

The following diagram illustrates a typical workflow for validating the in vitro potency of a CGRP receptor antagonist like Olcegepant.

Experimental_Workflow cluster_preparation Assay Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cluster_validation Validation & Comparison cell_culture Cell Culture (e.g., SK-N-MC, HEK293-hCGRPR) binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay cAMP_assay cAMP Accumulation Assay (Determine IC50) cell_culture->cAMP_assay compound_prep Compound Preparation (Serial Dilutions of Antagonist) compound_prep->binding_assay compound_prep->cAMP_assay reagent_prep Reagent Preparation (Buffers, Radioligand, Agonist) reagent_prep->binding_assay reagent_prep->cAMP_assay data_acquisition Data Acquisition (Scintillation Counting / TR-FRET Reading) binding_assay->data_acquisition cAMP_assay->data_acquisition curve_fitting Dose-Response Curve Fitting (Non-linear Regression) data_acquisition->curve_fitting parameter_calc Parameter Calculation (IC50, Ki) curve_fitting->parameter_calc comparison Comparison with Reference Compounds (e.g., Rimegepant, Ubrogepant) parameter_calc->comparison conclusion Conclusion on In Vitro Potency comparison->conclusion

In Vitro Potency Validation Workflow

References

A Preclinical Showdown: Olcegepant vs. Rimegepant in CGRP Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical efficacy and safety profiles of two prominent calcitonin gene-related peptide (CGRP) receptor antagonists, olcegepant (B1677202) and rimegepant (B610484), reveals distinct characteristics that have shaped their respective journeys in migraine research and development. This guide provides a comprehensive comparison of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at the experimental evidence that defined their early potential.

Olcegepant, a first-generation gepant administered intravenously, demonstrated high potency and selectivity for the CGRP receptor, effectively blocking CGRP-induced vasodilation in preclinical models. However, its development was halted due to challenges in creating an oral formulation.[1][2] Rimegepant, a second-generation gepant, emerged with the advantage of oral bioavailability and has since gained regulatory approval for the acute and preventive treatment of migraine.[3][4] This comparison guide synthesizes the available preclinical data to provide a side-by-side evaluation of their efficacy and safety.

Efficacy Data

The preclinical efficacy of olcegepant and rimegepant is primarily evaluated through their ability to bind to and block the CGRP receptor, and to inhibit the physiological effects of CGRP, such as vasodilation.

CGRP Receptor Binding Affinity

Both molecules exhibit high affinity for the human CGRP receptor, a key indicator of their potential potency.

CompoundReceptor Binding Affinity (Ki)IC50SpeciesReference
Olcegepant 14.4 pM0.03 nMHuman[5][6]
Rimegepant 0.027 nM (27 pM)0.14 nMHuman[7]
In Vitro Efficacy

Preclinical in vitro studies typically assess the ability of the compounds to antagonize CGRP-induced cellular responses, such as cyclic adenosine (B11128) monophosphate (cAMP) production, and to reverse CGRP-mediated vasodilation in isolated arteries. Olcegepant was shown to be a competitive antagonist at the CGRP receptor in SK-N-MC cells and effectively antagonized CGRP-induced relaxation in isolated human cerebral, coronary, and omental arteries.[5] Rimegepant also demonstrated effective antagonism of CGRP-induced cAMP production.[8]

In Vivo Efficacy

In vivo models are crucial for evaluating the physiological effects of CGRP antagonists in a living system. Olcegepant was shown to inhibit the effects of CGRP on facial blood flow in marmoset monkeys, a surrogate model for migraine pathophysiology.[6] It also reduced mechanical allodynia in rat models of neuropathic pain.[6] Rimegepant effectively suppressed CGRP-mediated facial blood flow in female marmoset monkeys.

Safety and Toxicology Data

Preclinical safety evaluation is a critical component of drug development, designed to identify potential toxicities before human trials.

Pharmacokinetics

The pharmacokinetic profiles of olcegepant and rimegepant were characterized in several animal species.

CompoundSpeciesAdministrationKey FindingsReference
Olcegepant -IntravenousDevelopment halted due to poor oral bioavailability.[1][2]
Rimegepant Rat, MonkeyOralGood oral bioavailability. Tmax: 1.7 hr (rat), 3.3 hr (monkey).[9]
Toxicology

A battery of toxicology studies was conducted for rimegepant to support its clinical development and marketing application.

Study TypeRimegepant FindingsReference
Genetic Toxicology Negative in a standard battery of assays (Ames, in vitro chromosomal aberration, in vivo micronucleus).[9]
Carcinogenicity No evidence of drug-induced tumors in a 26-week study in Tg.rasH2 mice and a lifetime study in Sprague-Dawley rats.[10]
Reproductive Toxicology Reduced fetal body weight and increased fetal variations observed in rats at the highest dose, which was associated with maternal toxicity. No adverse effects on embryofetal development in rabbits.[9][10]
Cardiovascular Safety Minimal or no adverse effects on cardiovascular parameters in vitro (hERG) and in vivo (cynomolgus monkey).[9]

Experimental Protocols

CGRP Receptor Binding Assay

Objective: To determine the affinity of the test compound for the CGRP receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

  • Radioligand Binding: A fixed concentration of a radiolabeled CGRP analog (e.g., ¹²⁵I-CGRP) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Vasodilation Assay

Objective: To assess the ability of the test compound to antagonize CGRP-induced relaxation of isolated arteries.

General Protocol:

  • Tissue Preparation: Rings of arteries (e.g., human middle meningeal artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., prostaglandin (B15479496) F2α).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of CGRP are added to the organ bath to induce relaxation.

  • Antagonist Incubation: In separate experiments, the arterial rings are incubated with the test compound for a predetermined period before the addition of CGRP.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction. The potency of the test compound as an antagonist is determined by the rightward shift of the CGRP concentration-response curve.

Signaling Pathways and Experimental Workflows

CGRP_Signaling_Pathway CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds to G_Protein Gs Protein CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Pain_Transmission Pain Transmission PKA->Pain_Transmission Modulates Olcegepant_Rimegepant Olcegepant / Rimegepant Olcegepant_Rimegepant->CGRP_Receptor Blocks

CGRP Signaling Pathway in Migraine.

Preclinical_Drug_Development cluster_0 Discovery & Lead Optimization cluster_1 In Vitro Studies cluster_2 In Vivo Studies cluster_3 Safety & Toxicology Target_ID Target Identification (CGRP Receptor) Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Binding_Assay Receptor Binding Assays Lead_Opt->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP) Binding_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy_Models Animal Models of Migraine PK_PD->Efficacy_Models Genotoxicity Genotoxicity Efficacy_Models->Genotoxicity Acute_Tox Acute Toxicity Genotoxicity->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology Repeat_Dose_Tox->Safety_Pharm IND_Filing IND_Filing Safety_Pharm->IND_Filing IND Filing

Preclinical Development Workflow for a CGRP Antagonist.

References

Safety Operating Guide

Proper Disposal of Olcegepant Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Olcegepant hydrochloride, a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict adherence to the following procedures is crucial to ensure personnel safety and environmental protection.[1]

Hazard Identification and Classification

This compound presents specific hazards that necessitate careful handling and disposal. The following table summarizes its key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Lab Coat: A standard laboratory coat should be worn.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous pharmaceutical waste.[2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited due to its high aquatic toxicity.[1]

  • Waste Segregation:

    • Place all solid waste contaminated with this compound (e.g., unused compound, contaminated vials, caps, and weighing papers) into a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings ("Acutely Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The disposal of this compound must be carried out by a licensed hazardous waste disposal company. The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Secure the Area: Prevent others from entering the spill area.

  • Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • Solid Spills: Carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • Liquid Spills: Use an absorbent material (e.g., spill pillows, absorbent pads) to soak up the liquid. Place the used absorbent material into a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by several agencies in the United States, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Many states have their own, often more stringent, regulations.[2] It is imperative that all disposal activities comply with all applicable federal, state, and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making and handling process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_segregation Waste Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal start This compound Waste Generated assess_hazard Assess Hazard Information (Aquatic Toxicity, Acute Oral Toxicity) start->assess_hazard don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazard->don_ppe segregate_waste Segregate into Designated Hazardous Waste Container (Solid vs. Liquid) don_ppe->segregate_waste label_container Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) segregate_waste->label_container store_waste Store in Secure, Designated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs approved_disposal Disposal by Approved Hazardous Waste Vendor (Incineration) contact_ehs->approved_disposal

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olcegepant hydrochloride
Reactant of Route 2
Reactant of Route 2
Olcegepant hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.